molecular formula C9H20ClN B12439502 1-Cycloheptylethan-1-amine hydrochloride

1-Cycloheptylethan-1-amine hydrochloride

Cat. No.: B12439502
M. Wt: 177.71 g/mol
InChI Key: MBTQXHLLVKOQFI-UHFFFAOYSA-N
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Description

1-Cycloheptylethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C9H20ClN and its molecular weight is 177.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Cycloheptylethan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cycloheptylethan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cycloheptylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.ClH/c1-8(10)9-6-4-2-3-5-7-9;/h8-9H,2-7,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTQXHLLVKOQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of 1-Cycloheptylethan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-Cycloheptylethan-1-amine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the (CAS No. for (1S)-enantiomer: 177859-53-9).[1][2] Due to the limited availability of direct experimental data for this specific molecule, this document integrates known information from suppliers with data from structurally similar cycloalkyl amine hydrochlorides. Furthermore, it offers detailed, field-proven experimental protocols for the determination of key properties such as melting point, solubility, and pKa. Predicted spectroscopic characteristics and a plausible synthetic route are also discussed to provide a complete scientific profile for researchers and drug development professionals.

Introduction and Chemical Identity

1-Cycloheptylethan-1-amine hydrochloride is a primary amine salt. The presence of a chiral center at the carbon adjacent to the amine group means it can exist as a racemate or as individual enantiomers. The cycloheptyl moiety, a seven-membered aliphatic ring, imparts significant lipophilicity. As a hydrochloride salt, the compound is expected to be a crystalline solid with enhanced aqueous solubility compared to its free base form.[3] Its structural analogues, particularly those with smaller cycloalkyl rings (cyclopropyl to cyclohexyl), have been utilized as building blocks in medicinal chemistry.[4][5] This guide will focus on the properties of the hydrochloride salt, providing a foundational understanding for its use in research and development.

dot graph "chemical_structure" { layout="neato"; node [shape=none, margin=0]; edge [style=bold];

}

Caption: 2D Structure of 1-Cycloheptylethan-1-ammonium chloride.

Core Physicochemical Properties

A summary of known and predicted physicochemical data is presented below. Direct experimental data for the title compound is sparse; therefore, a comparative analysis with smaller cycloalkyl analogues is provided to establish expected trends.

Identification and Known Properties
PropertyValueSource
Chemical Name 1-Cycloheptylethan-1-amine hydrochloride-
CAS Number 177859-53-9 ((1S)-enantiomer)[1][2]
Molecular Formula C₉H₂₀ClN[1]
Molecular Weight 177.71 g/mol [1]
Physical Form Solid
Purity >95% (typical from suppliers)[1]
Storage Conditions Inert atmosphere, room temperature[6]
Comparative Analysis with Analogues

Analysis of related cycloalkyl-ethan-1-amine hydrochlorides reveals trends that can inform expectations for the cycloheptyl derivative. As the size of the cycloalkyl ring increases, the lipophilicity and molecular weight increase, which can influence properties like melting point and solubility.

CompoundMolecular Weight ( g/mol )Known Properties / Safety Notes
1-Cyclopropylethan-1-amine hydrochloride121.61Data available from commercial suppliers.[7]
1-Cyclobutylethan-1-amine hydrochloride135.64Data available for (1S)-enantiomer.[8]
1-Cyclopentylethan-1-amine hydrochloride149.67Data available from commercial suppliers.
(S)-1-Cyclohexylethan-1-amine hydrochloride163.69Solid. Safety: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), GHS07 pictogram.
1-Cycloheptylethan-1-amine hydrochloride 177.71 Data is limited. Properties are expected to follow the trend of increasing lipophilicity.

Experimental Protocols for Physicochemical Characterization

Given the absence of comprehensive data, the following section provides detailed, standardized protocols for determining the key .

Determination of Melting Point

Causality: The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, while impurities typically depress and broaden the melting range. For an ionic compound like an amine hydrochloride, the melting point is expected to be relatively high due to strong ionic lattice forces.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: Finely powder a small amount of the crystalline solid.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small sample. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

  • Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus (e.g., Mel-Temp or similar).

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly (10-20°C/min) to find an approximate melting range. Allow the apparatus to cool.

  • Accurate Determination: Using a new sample, heat rapidly to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

  • Validation: Repeat the accurate determination at least twice. Consistent results validate the measurement.

dot graph "melting_point_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", color="#4285F4", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#34A853"];

}

Caption: Workflow for Melting Point Determination.

Determination of Solubility

Causality: Solubility is governed by the principle "like dissolves like." As an amine salt, the compound possesses both a polar, ionic head (ammonium chloride) and a nonpolar, lipophilic tail (cycloheptylethyl group). Its solubility will therefore be a balance between these two features. It is expected to be soluble in polar protic solvents like water and alcohols, and in acidic aqueous solutions where the amine remains protonated.[3][9] Solubility in nonpolar organic solvents is expected to be low.

Methodology: Qualitative and Semi-Quantitative Solubility Testing

  • Solvent Selection: Prepare test tubes with 1 mL of various solvents, including:

    • Deionized Water

    • Ethanol

    • Methanol

    • 5% Aqueous HCl[9]

    • Dichloromethane (DCM)

    • Hexanes

  • Sample Addition: Add approximately 10 mg of the compound to each test tube.

  • Observation at Room Temperature: Vigorously stir or vortex each tube for 30-60 seconds. Observe and record whether the solid dissolves completely, partially, or is insoluble.

  • Effect of Heating (for sparingly soluble samples): Gently warm the tubes containing partially soluble or insoluble samples in a water bath to observe any change in solubility.

  • Classification:

    • Soluble: >10 mg/mL

    • Sparingly Soluble: 1-10 mg/mL

    • Insoluble: <1 mg/mL

  • Self-Validation: The compound's solubility in 5% HCl confirms its basic amine character.[3][9] In contrast, low solubility in a nonpolar solvent like hexanes validates the dominance of its polar salt nature.

dot graph "solubility_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", color="#4285F4", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#34A853"];

}

Caption: Workflow for Solubility Determination.

Determination of pKa

Causality: The pKa is the negative log of the acid dissociation constant for the protonated amine (R-NH₃⁺). It is a quantitative measure of the amine's basicity. A higher pKa value corresponds to a stronger base (a weaker conjugate acid). For primary alkylamines, pKa values are typically in the range of 9-11.[10] Potentiometric titration is the gold standard for pKa determination as it directly measures the pH change during neutralization.[10][11][12]

Methodology: Potentiometric Titration

  • Sample Preparation: Accurately weigh approximately 20-50 mg of 1-Cycloheptylethan-1-amine hydrochloride and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water.

  • Titration Setup:

    • Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C).

    • Immerse a calibrated combination pH electrode in the solution.

    • Use a magnetic stirrer for continuous mixing.

  • Titrant: Use a standardized solution of a strong base, such as 0.1 M NaOH, as the titrant.

  • Data Acquisition: Add the titrant in small, precise increments (e.g., 0.1 mL) using a burette. Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point (the point of steepest inflection) from the curve or its first derivative.

    • The pKa is the pH value at the half-equivalence point (i.e., when half of the volume of NaOH required to reach the equivalence point has been added).

  • Trustworthiness: The clear sigmoidal shape of the titration curve provides internal validation of the measurement. The experiment should be repeated to ensure reproducibility.

dot graph "pka_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", color="#4285F4", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#34A853"];

}

Caption: Workflow for pKa Determination via Potentiometric Titration.

Spectroscopic Profile

No published spectra for 1-Cycloheptylethan-1-amine hydrochloride were found. This section describes the expected spectroscopic features based on its chemical structure and general principles of spectroscopy for primary amine salts.[13][14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: Dissolve ~10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) for ¹H and ¹³C NMR analysis.

  • ¹H NMR (Predicted):

    • -NH₃⁺ Protons: A broad singlet, typically downfield. This signal will disappear upon the addition of a drop of D₂O due to proton-deuterium exchange, which is a key diagnostic feature for exchangeable protons.[13][14]

    • -CH(NH₃⁺)- Proton: A multiplet, deshielded by the adjacent ammonium group, expected around 3.0-3.5 ppm.

    • Cycloheptyl Protons: A series of complex, overlapping multiplets in the aliphatic region, likely between 1.0-2.0 ppm.

    • -CH₃ Protons: A doublet coupled to the adjacent methine proton, expected further upfield around 1.2-1.5 ppm.

  • ¹³C NMR (Predicted):

    • -CH(NH₃⁺)- Carbon: Expected in the range of 50-60 ppm.

    • Cycloheptyl Carbons: Multiple signals in the aliphatic region, typically between 25-45 ppm.

    • -CH₃ Carbon: A signal in the upfield region, likely around 15-20 ppm.

Infrared (IR) Spectroscopy

Protocol: The spectrum can be obtained from a solid sample using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

  • Expected Absorption Bands:

    • N-H Stretching: A very strong and broad absorption band is expected in the 3200-2800 cm⁻¹ region, characteristic of the N-H stretching vibrations in a primary ammonium salt.[16][17] This broadness is due to extensive hydrogen bonding in the solid state.

    • N-H Bending (Asymmetric): A medium to strong band around 1600-1575 cm⁻¹.[15]

    • C-H Stretching: Aliphatic C-H stretching bands will appear just below 3000 cm⁻¹.

    • C-N Stretching: A weaker absorption in the 1250–1020 cm⁻¹ region.[15]

Mass Spectrometry (MS)

Protocol: Analysis is typically performed on the free base. The hydrochloride salt can be analyzed directly using Electrospray Ionization (ESI), where the cationic species [M]+ would be observed. For Electron Ionization (EI), the sample would be neutralized first.

  • Expected Fragmentation (of the free base, C₉H₁₉N, MW 141.26):

    • Molecular Ion (M⁺): A peak at m/z = 141. The odd molecular weight is consistent with the Nitrogen Rule for a compound containing a single nitrogen atom.[14]

    • Alpha-Cleavage: The most characteristic fragmentation pathway for aliphatic amines is cleavage of the C-C bond alpha to the nitrogen atom. This would result in the loss of the cycloheptyl radical, leading to a stable iminium ion at m/z = 44 . This is often the base peak in the spectrum.

Proposed Synthetic Pathway

A scalable and reliable synthesis is crucial for the practical application of this compound. While a specific synthesis for 1-Cycloheptylethan-1-amine hydrochloride is not detailed in readily available literature, a robust pathway can be proposed based on established methods for similar amines, such as reductive amination.

Proposed Route: Reductive Amination of 1-Acetylcycloheptane

  • Step 1: Imine Formation: 1-Acetylcycloheptane (the corresponding ketone) is reacted with ammonia or an ammonia source (like ammonium acetate) to form the intermediate imine. This is an equilibrium reaction, often driven forward by the removal of water.

  • Step 2: Reduction: The imine is reduced in situ to the primary amine, 1-Cycloheptylethan-1-amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd-C).

  • Step 3: Salt Formation: The resulting free base amine is dissolved in a suitable organic solvent (e.g., diethyl ether or isopropanol). A solution of hydrogen chloride (e.g., HCl in diethyl ether) is then added, causing the 1-Cycloheptylethan-1-amine hydrochloride to precipitate as a solid.[5]

  • Step 4: Isolation and Purification: The precipitated solid is isolated by filtration, washed with a non-polar solvent to remove impurities, and dried under vacuum.

dot graph "synthesis_pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", color="#EA4335", fontcolor="#FFFFFF", fillcolor="#EA4335"]; edge [color="#5F6368"];

}

Caption: Proposed Synthesis via Reductive Amination.

Safety and Handling

No specific safety data sheet (SDS) is publicly available for 1-Cycloheptylethan-1-amine hydrochloride. However, based on the data for the closely related (S)-1-Cyclohexylethan-1-amine hydrochloride, the following hazards should be assumed:

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Handle in a well-ventilated area or fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid inhalation of dust.

    • Avoid contact with skin and eyes.

Conclusion

1-Cycloheptylethan-1-amine hydrochloride is a chemical building block for which comprehensive public data is limited. This guide consolidates the available information and provides a clear, actionable framework for its full physicochemical characterization. By leveraging comparative data from structural analogues and employing the detailed experimental protocols herein, researchers and drug development professionals can confidently generate the necessary data to support their work. The proposed spectroscopic characteristics and synthetic pathway further equip scientists with the tools needed to identify, produce, and utilize this compound effectively.

References

  • Thoreauchem. (1S)-1-cycloheptylethan-1-amine hydrochloride-177859-53-9. [Link]

  • Cabana, A. & Sandorfy, C. (1962). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Canadian Journal of Chemistry. [Link]

  • Wikipedia. Amine. [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. (2024). [Link]

  • Studylib. Amine Functional Group Tests: Organic Chemistry Lab Manual. [Link]

  • Cabana, A. & Sandorfy, C. (1962). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Journal of Chemistry. [Link]

  • Chegg. Solved Solubility Tests The solubility of the unknown in HCl. (2020). [Link]

  • Al-Tarawneh, S. A., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Liquids. [Link]

  • McLaughlin, J. C. Experiment 27 - Amines and Amides. [Link]

  • Future4200. Chapter 11 - Amines. [Link]

  • University of Calgary. IR: amines. [Link]

  • De Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. [Link]

  • Van der Veken, B. J., et al. (2005). Determination of pKa values. Journal of Chemical Education. [Link]

  • Embibe. Physical Properties of Amines – Solubility, Melting and Boiling Point. (2023). [Link]

  • Science Ready. All You Need to Know About Amines & Amides | HSC Chemistry. [Link]

  • University of Glasgow. Melting point determination. [Link]

  • Scribd. Test of Amine & Amide - Hydrochloric Acid. [Link]

  • Google Patents. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • University of Alberta. Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • Royal Society of Chemistry. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (2021). [Link]

  • Modgraph Consultants. The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. (2007). [Link]

  • MDPI. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. (2023). [Link]

  • ResearchGate. Analysis of Amine Drugs Dissolved in Methanol by High‐Resolution Accurate Mass Gas Chromatography Mass Spectrometry, GC‐Orbitrap. (2025). [Link]

  • SlideShare. Determination of melting and boiling points. [Link]

  • PubChem. (1S)-1-cyclobutylethan-1-amine hydrochloride. [Link]

  • Organic Syntheses. cyclohexylidenecyclohexane. [Link]

Sources

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Analysis of 1-Cycloheptylethan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for the structural elucidation and purity assessment of 1-Cycloheptylethan-1-amine hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural recitation to explain the scientific rationale behind each step, ensuring a robust and self-validating analytical approach.

Introduction: The Role of NMR in Characterizing Novel Amine Hydrochlorides

1-Cycloheptylethan-1-amine hydrochloride is a primary amine salt with a distinct aliphatic structure. As with many novel chemical entities in pharmaceutical and materials science, unambiguous structural confirmation is a prerequisite for further development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive method for identifying such monomolecular organic compounds, offering detailed insights into molecular structure, connectivity, and chemical environment.[1][2]

This guide will detail the complete workflow for analyzing this specific molecule, from meticulous sample preparation to the in-depth interpretation of ¹H (proton) and ¹³C (carbon-13) NMR spectra, including advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Molecular Structure and Predicted Spectral Features

A clear understanding of the target molecule's topology is fundamental to predicting and interpreting its NMR spectra.

Structure:

  • Asymmetric Center: The carbon atom bonded to the methyl group, the cycloheptyl ring, and the aminium group (Cα) is a chiral center.

  • Proton Environments: We anticipate distinct signals for the methyl protons (-CH₃), the methine proton (-CH-), the aminium protons (-NH₃⁺), and the protons of the cycloheptyl ring. Due to the flexible nature of the seven-membered ring, the 14 cycloheptyl protons may exist in multiple chemical environments, potentially leading to complex, overlapping signals.

  • Carbon Environments: We expect unique signals for the methyl carbon, the methine carbon (Cα), and the carbons of the cycloheptyl ring. Symmetry in the ring's conformation could reduce the number of observed ring carbon signals.

Experimental Protocol I: Optimized Sample Preparation

The quality of an NMR spectrum is profoundly dependent on the quality of the sample preparation. For hydrochloride salts, which are often highly polar, solvent selection is the most critical parameter.

Step-by-Step Protocol:

  • Analyte Weighing: Accurately weigh 5-10 mg of 1-Cycloheptylethan-1-amine hydrochloride for ¹H NMR or 20-50 mg for ¹³C NMR. The required mass for ¹³C NMR is higher due to its lower natural abundance and sensitivity.

  • Solvent Selection: The hydrochloride salt structure necessitates a polar, deuterated solvent to ensure complete dissolution.[3][4]

    • Primary Choice: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice. It readily dissolves most amine salts and its residual proton peak (~2.50 ppm) typically does not obscure key analyte signals.[5] Furthermore, the aminium protons (NH₃⁺) are often observable as a broad peak in DMSO-d₆.

    • Alternative: Deuterium oxide (D₂O) is another option, particularly for confirming exchangeable protons. In D₂O, the acidic NH₃⁺ protons will exchange with deuterium, causing their signal to disappear from the ¹H spectrum.[6][7]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube containing the sample.[8]

  • Homogenization: Cap the tube securely and vortex or shake vigorously until the solid is completely dissolved.[5] A clear, homogeneous solution free of any particulate matter is essential for high-resolution spectra.[8]

  • Filtration (if necessary): If any solid particles remain, filter the solution through a pipette containing a small plug of glass wool directly into a clean NMR tube to prevent magnetic field distortions.

  • Internal Standard: While the residual solvent peak can be used as a reference, for precise quantitative work (qNMR), an internal standard like Tetramethylsilane (TMS) can be added, though it is less common with polar solvents like DMSO-d₆.

Workflow for NMR Sample Preparation

G cluster_0 Sample Preparation A Weigh Analyte (5-10 mg ¹H, 20-50 mg ¹³C) B Select Deuterated Solvent (e.g., DMSO-d₆) A->B C Add Solvent to NMR Tube (0.6-0.7 mL) B->C D Vortex to Dissolve C->D E Check for Particulates D->E F Filter if Necessary E->F Yes G Sample Ready for Analysis E->G No F->G

Caption: Optimized workflow for preparing amine hydrochloride NMR samples.

¹H NMR Analysis: Interpretation and Structural Assignment

The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (splitting).[9]

Predicted ¹H NMR Data (in DMSO-d₆ at 500 MHz)

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
-CH₃ (Methyl)~ 1.1 - 1.3Doublet (d)3HAliphatic methyl group coupled to the adjacent methine proton.
-CH₂- (Cycloheptyl)~ 1.3 - 1.8Multiplet (m)14HOverlapping signals from the numerous, chemically similar methylene protons of the flexible cycloheptyl ring. Protons on larger cycloalkanes typically appear in this range.[10][11]
-CH- (Methine)~ 2.8 - 3.2Multiplet (m)1HThis proton is deshielded by the adjacent electron-withdrawing aminium group (-NH₃⁺).[6][7] Its signal will be complex due to coupling with both the methyl and cycloheptyl protons.
-NH₃⁺ (Aminium)~ 8.0 - 8.5Broad Singlet (br s)3HThe protons on the positively charged nitrogen are significantly deshielded and often appear as a broad signal due to quadrupole broadening and potential chemical exchange.

Causality Behind Spectral Features:

  • Chemical Shift: The position of a signal (δ) is determined by the local electronic environment. Electron-withdrawing groups, like the -NH₃⁺, decrease the electron density around nearby protons, shifting their signals "downfield" to a higher ppm value.[12]

  • Integration: The area under each signal is directly proportional to the number of protons generating that signal. This allows for a quantitative ratio of protons in the molecule.[13]

  • Spin-Spin Splitting: The multiplicity of a signal (e.g., doublet, triplet) is caused by the magnetic influence of protons on adjacent carbons. The 'n+1 rule' is often applicable, where 'n' is the number of neighboring protons.[14][15] The broadness of the -NH₃⁺ peak usually prevents it from splitting adjacent signals or being split itself.

¹³C NMR and DEPT Analysis: Mapping the Carbon Skeleton

A broadband proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment as a single line.[16] To further differentiate between carbon types (CH₃, CH₂, CH, and quaternary C), DEPT experiments are indispensable.[17][18][19]

Predicted ¹³C NMR and DEPT Data (in DMSO-d₆ at 126 MHz)

Signal AssignmentPredicted Chemical Shift (δ, ppm)DEPT-135 PhaseDEPT-90 PhaseRationale for Assignment
-CH₃ (Methyl)~ 15 - 20Positive (+)No SignalStandard chemical shift for an aliphatic methyl group.
-CH₂- (Cycloheptyl)~ 25 - 35Negative (-)No SignalTypical range for aliphatic methylene carbons in a cycloalkane. Multiple peaks may be observed due to conformational effects.
-CH- (Cycloheptyl)~ 35 - 45Positive (+)Positive (+)The carbon atom of the cycloheptyl ring attached to the ethylamine moiety.
-CH- (Methine, Cα)~ 50 - 60Positive (+)Positive (+)This carbon is directly attached to the electron-withdrawing nitrogen, causing a significant downfield shift compared to other aliphatic carbons.[6][20]
DEPT Experiment Logic

The DEPT (Distortionless Enhancement by Polarization Transfer) technique uses different pulse angles to manipulate the phase of carbon signals based on the number of attached protons.[21]

  • DEPT-135: CH₃ and CH groups appear as positive signals, while CH₂ groups appear as negative signals. Quaternary carbons are invisible.[18]

  • DEPT-90: Only CH groups produce a signal.[17]

By combining the information from the standard ¹³C spectrum and the DEPT experiments, each carbon in the molecule can be unambiguously assigned.

Structure-to-Spectrum Correlation Diagram

G cluster_mol Molecular Structure cluster_nmr Predicted NMR Signals mol CH₃(a) - CH(b) - C₇H₁₃(c,d) - NH₃⁺(e) H_a ¹H: ~1.2 ppm (d, 3H) mol->H_a Proton (a) C_a ¹³C: ~18 ppm (CH₃) mol->C_a Carbon (a) H_b ¹H: ~3.0 ppm (m, 1H) mol->H_b Proton (b) C_b ¹³C: ~55 ppm (CH) mol->C_b Carbon (b) H_c ¹H: ~1.5 ppm (m, 14H) mol->H_c Protons (c,d) C_c ¹³C: ~25-45 ppm (CH₂, CH) mol->C_c Carbons (c,d) H_e ¹H: ~8.2 ppm (br s, 3H) mol->H_e Protons (e)

Caption: Correlation between molecular fragments and their predicted NMR signals.

Conclusion: A Self-Validating System for Structural Confirmation

The combined application of ¹H NMR, ¹³C NMR, and DEPT spectroscopy provides a powerful and self-validating system for the structural analysis of 1-Cycloheptylethan-1-amine hydrochloride. The ¹H spectrum confirms the proton count and connectivity, while the ¹³C and DEPT spectra definitively map the carbon skeleton. The convergence of these independent datasets provides high-confidence structural elucidation, a critical requirement for regulatory submission and further scientific investigation.

References

  • Merck. (n.d.). Deuterated Solvents for Nuclear Magnetic Resonance Spectroscopy MagniSolv™.
  • Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
  • Sigma-Aldrich. (n.d.). NMR Solvents.
  • Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy.
  • Simson Pharma Pvt Ltd. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • JoVE. (2024, April 4). Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT).
  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy.
  • IMSERC. (n.d.). DEPT EXPERIMENT.
  • Baranac-Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504-1507.
  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. PubMed.
  • The Organic Chemistry Tutor. (2019, January 22). Carbon-13 NMR Spectroscopy. YouTube.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • OpenStax. (n.d.). 24.10 Spectroscopy of Amines.
  • University of California, Davis. (n.d.). 13C Chemical Shift Table.
  • Save My Exams. (2025, January 4). Proton (1H) NMR Spectroscopy.
  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy.
  • MDPI. (2025, April 19). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists.
  • News-Medical. (2019, April 11). Characterizing Small Molecules with NMR.
  • OpenOChem Learn. (n.d.). Interpreting.
  • University of Rochester. (n.d.). NMR Sample Preparation.
  • Cook, et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. National Institutes of Health.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • International Journal of Innovative Research in Science, Engineering and Technology. (2014). Basic Concepts, Principles and Applications of NMR Spectroscopy.
  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy.

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Technical Guide: Mass Spectrometry Profiling of 1-Cycloheptylethan-1-amine Hydrochloride

[1]

Chemical Identity & Structural Context

Before interpreting spectral data, the structural connectivity must be established to predict ionization behavior. This compound is a chiral alpha-branched primary amine attached to a seven-membered cycloalkane ring.[1]

  • IUPAC Name: 1-Cycloheptylethan-1-amine hydrochloride[1]

  • CAS Number: 1461689-26-8[1][2]

  • Molecular Formula:

    
    
    
  • Molecular Weight:

    • Free Base (

      
      ): 141.26  g/mol  
      
    • Hydrochloride Salt: 177.71 g/mol [1]

  • Key Structural Feature: The amine group is attached to a chiral center (

    
    ) flanked by a methyl group and a bulky cycloheptyl ring. This specific geometry dictates the dominant 
    
    
    -cleavage fragmentation pathway.[1]
PropertyValue
Monoisotopic Mass (Free Base) 141.1517 Da
Exact Mass (M+H)+ 142.1590 Da
Nitrogen Rule Odd molecular weight (141) indicates odd number of nitrogens (1).[1][3]
Degree of Unsaturation 2 (1 Ring + 0 Double Bonds? No, Formula

implies 1 ring).

Mass Spectrometry Analysis Strategy

The analysis of amine hydrochlorides requires specific sample preparation to ensure ionization efficiency.

Sample Preparation Protocol

Direct injection of the hydrochloride salt can lead to thermal degradation in GC-MS or ion suppression in LC-MS.[1]

  • For GC-MS (Electron Ionization - EI):

    • Principle: The salt must be converted to the volatile free base.

    • Protocol: Dissolve 5 mg of sample in 1 mL

      
      . Add 100 
      
      
      of 1M NaOH or saturated
      
      
      . Vortex for 30 seconds. Extract the organic layer (bottom) and dry over anhydrous
      
      
      . Inject 1
      
      
      splitless.
    • Reasoning: Thermal dissociation of amine salts in the injector port is inconsistent; free-basing ensures reproducible chromatography and clean fragmentation.[1]

  • For LC-MS (Electrospray Ionization - ESI):

    • Protocol: Dissolve directly in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Observation: Expect the protonated molecular ion

      
       as the base peak.
      

Fragmentation Analysis (Electron Ionization)

In 70 eV EI mass spectrometry, aliphatic amines follow predictable fragmentation rules driven by the stability of the iminium ion.

Dominant Mechanism: -Cleavage

The radical cation formed at the nitrogen lone pair triggers homolytic cleavage of the

1

Theoretical Fragmentation Pathway:

  • Molecular Ion (

    
    ):  m/z 141 . (Typically weak or absent in aliphatic amines).[4]
    
  • Primary

    
    -Cleavage (Loss of Cycloheptyl): 
    
    • Cleavage of the bond between the chiral center and the cycloheptyl ring.

    • Loss: Cycloheptyl radical (

      
      , Mass 97).
      
    • Fragment:

      
       (Ethylideneiminium ion).[1]
      
    • m/z: 44 .

    • Intensity: Base Peak (100%) . This is the diagnostic peak for 1-methylalkylamines.

  • Secondary

    
    -Cleavage (Loss of Methyl): 
    
    • Cleavage of the bond between the chiral center and the methyl group.

    • Loss: Methyl radical (

      
      , Mass 15).
      
    • Fragment:

      
       (Cycloheptylmethyleneiminium ion).[1]
      
    • m/z: 126 .

    • Intensity: Significant (~20-50%), but lower than m/z 44 due to the preferential loss of the larger cycloheptyl group.

Ring Fragmentation

The cycloheptyl ring itself can undergo fragmentation if the charge migrates or if high energy is applied, though these are secondary to the amine-directed cleavages.

  • m/z 97: Cycloheptyl cation (

    
    ).
    
  • m/z 55:

    
     (Common cycloalkane fragment).
    
Visualized Fragmentation Pathway

The following diagram illustrates the specific bond cleavages and resulting m/z values.

FragmentationM_IonMolecular Ion (M+)m/z 141[Cycloheptyl-CH(NH2)-CH3]+.Frag_44Base Peakm/z 44[CH3-CH=NH2]+M_Ion->Frag_44Primary α-CleavageFrag_126Secondary Ionm/z 126[Cycloheptyl-CH=NH2]+M_Ion->Frag_126Secondary α-CleavageNeutral_97Loss of Cycloheptyl(Mass 97)Neutral_15Loss of Methyl(Mass 15)

Figure 1: Predicted EI-MS fragmentation pathway for 1-Cycloheptylethan-1-amine, showing the dominant formation of the m/z 44 iminium ion.[1]

Impurity Profiling & Quality Control

In drug development, this compound is often used as a building block. MS is critical for detecting synthesis byproducts.

Common Impurities

If synthesized via reductive amination of acetylcycloheptane:

ImpurityStructureDiagnostic MS Peaks
Acetylcycloheptane (Starting Material)

m/z 140 (

)
, m/z 43 (

), m/z 97 (Cycloheptyl)
1-Cycloheptylethanol (Over-reduction)

m/z 142 (

)
, m/z 124 (

), m/z 45 (

)
Dimer (Secondary Amine)

m/z ~265 .[1] High mass impurities.
Analytical Specification (Proposed)
  • Method: GC-MS (Agilent 5977 or equivalent).[1]

  • Column: HP-5ms or DB-5 (30m x 0.25mm x 0.25µm).[1]

  • Temp Program: 50°C (1 min) -> 20°C/min -> 280°C (3 min).

  • Acceptance Criteria:

    • Base Peak: m/z 44.[5]

    • Molecular Ion: m/z 141 (trace).

    • Absence of m/z 140 (Ketone) > 0.5%.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for -cleavage mechanisms).
  • NIST Mass Spectrometry Data Center. Class-specific fragmentation of alpha-methyl alkylamines. [5]

  • PubChem Compound Summary. 1-Cycloheptylethan-1-amine. [1]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[6][7] (Reference for amine salt neutralization protocols).

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 1-Cycloheptylethan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 1-Cycloheptylethan-1-amine hydrochloride, a small organic molecule with potential relevance in pharmaceutical and materials science. The methodologies detailed herein are designed to furnish a deep understanding of the molecule's structural, electronic, and dynamic properties. This document is intended for researchers, scientists, and drug development professionals who are looking to leverage computational chemistry to elucidate the characteristics of similar molecular entities. We will explore the application of Density Functional Theory (DFT) for geometry optimization and spectroscopic prediction, as well as Molecular Dynamics (MD) simulations to probe the molecule's behavior in a condensed phase. The causality behind the selection of specific computational protocols is emphasized to provide a robust and scientifically sound approach.

Introduction: The Rationale for Computational Scrutiny

1-Cycloheptylethan-1-amine hydrochloride belongs to the class of cyclic alkylamine hydrochlorides. Such compounds are of significant interest in medicinal chemistry due to their potential as building blocks for more complex pharmacologically active agents. The presence of a chiral center and a flexible cycloheptyl ring suggests a rich conformational landscape that can significantly influence its interaction with biological targets. Understanding the three-dimensional structure, electronic properties, and dynamic behavior of this molecule is paramount for any rational drug design or material science application.

Computational chemistry provides a powerful lens through which to examine molecules at an atomic level of detail, offering insights that can be challenging or costly to obtain through experimental methods alone.[1][2] By employing a synergistic approach of quantum mechanics and classical mechanics, we can predict a wide array of molecular properties, thereby accelerating the research and development process.[3][4] This guide will delineate a systematic computational workflow for the comprehensive characterization of 1-Cycloheptylethan-1-amine hydrochloride.

Molecular Structure and Initial Considerations

The first step in any computational study is to define the molecular structure of interest. 1-Cycloheptylethan-1-amine is a chiral molecule featuring a cycloheptyl group and an ethylamine group attached to a stereocenter. The hydrochloride salt form indicates that the amine group is protonated.

Molecular Formula: C9H20ClN

SMILES: CC1CCCCCC1.Cl

(Note: The provided SMILES string represents one possible enantiomer. For a comprehensive study, both enantiomers should be considered, although their energetic and spectroscopic properties will be identical unless interacting with a chiral environment.)

Computational Methodology: A Multi-faceted Approach

Our computational investigation is structured around two core methodologies: Density Functional Theory (DFT) for accurate electronic structure calculations and Molecular Dynamics (MD) for simulating the molecule's dynamic behavior.

Quantum Chemical Calculations with Density Functional Theory (DFT)

DFT offers a favorable balance between computational cost and accuracy for studying small to medium-sized organic molecules.[3] It is particularly well-suited for geometry optimization, vibrational frequency analysis, and the prediction of NMR and IR spectra.[5][6]

The goal of geometry optimization is to find the lowest energy conformation of the molecule. For a flexible molecule like 1-Cycloheptylethan-1-amine hydrochloride, a thorough conformational search is crucial.

Protocol:

  • Initial Structure Generation: Generate an initial 3D structure of the molecule. This can be done using molecular building software.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This is particularly important for the flexible cycloheptyl ring.

  • DFT Optimization: Each identified low-energy conformer is then subjected to a full geometry optimization using DFT.

    • Functional: A popular choice for organic molecules is the B3LYP hybrid functional.

    • Basis Set: A Pople-style basis set such as 6-31G(d,p) provides a good starting point. For higher accuracy, a larger basis set like 6-311++G(d,p) can be employed.[7]

    • Solvation Model: To mimic a solution-phase environment, a polarizable continuum model (PCM) can be used.

Causality: The choice of functional and basis set is a trade-off between accuracy and computational expense. B3LYP has been shown to provide reliable geometries for a wide range of organic molecules. The inclusion of polarization and diffuse functions in the basis set is important for accurately describing the electronic distribution, especially for an ionic species like an amine hydrochloride.

Once the optimized geometries are obtained, a vibrational frequency analysis should be performed. This serves two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) spectrum.

Protocol:

  • Frequency Calculation: Perform a frequency calculation at the same level of theory (functional and basis set) as the geometry optimization.

  • Spectral Simulation: The calculated vibrational frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum.

Expected Results: The predicted IR spectrum will show characteristic peaks for the N-H stretches of the ammonium group, C-H stretches of the alkyl groups, and other vibrational modes.[8] This theoretical spectrum can be compared with experimental data for validation.

Theoretical prediction of NMR chemical shifts is a powerful tool for structure elucidation.[1][5] The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose.

Protocol:

  • NMR Calculation: Using the optimized molecular geometry, perform a GIAO NMR calculation at a suitable level of theory (e.g., B3LYP/6-311+G(2d,p)).

  • Chemical Shift Referencing: The calculated absolute shieldings are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.

Data Presentation:

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for 1-Cycloheptylethan-1-amine hydrochloride (Illustrative)

AtomPredicted ¹³C Chemical Shift (ppm)AtomPredicted ¹H Chemical Shift (ppm)
C1 (CH)55.2H (on C1)3.1
C2 (CH₃)18.5H (on C2)1.3
C3 (CH₂)35.8H (on C3)1.6
............
N (NH₃⁺)-H (on N)8.5

(Note: These are illustrative values and would need to be calculated for the specific optimized geometry.)

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of the molecule, MD simulations allow us to study its dynamic behavior over time.[9][10][11] This is crucial for understanding conformational flexibility, solvation, and potential interactions with other molecules.[12]

Protocol:

  • System Setup:

    • Place the optimized structure of 1-Cycloheptylethan-1-amine hydrochloride in a simulation box.

    • Solvate the box with an appropriate solvent, such as water.

    • Add counter-ions to neutralize the system.

  • Force Field Selection: Choose a suitable force field for organic molecules, such as AMBER or GROMOS.[4]

  • Equilibration:

    • Perform an initial energy minimization of the system.

    • Gradually heat the system to the desired temperature (e.g., 298 K) under constant volume (NVT) conditions.

    • Run a further equilibration phase under constant pressure and temperature (NPT) conditions to allow the system density to relax.

  • Production Run: Once the system is equilibrated, run a production simulation for a sufficient length of time (e.g., 100 ns) to collect data for analysis.

Analysis of MD Trajectories:

  • Root Mean Square Deviation (RMSD): To assess the stability of the simulation.

  • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule.

  • Radial Distribution Functions (RDFs): To analyze the solvation shell around the molecule.

  • Conformational Analysis: To explore the different conformations adopted by the molecule during the simulation.

Visualization of Computational Workflows

A clear understanding of the computational workflow is essential for reproducibility and interpretation of the results.

computational_workflow cluster_dft Density Functional Theory (DFT) cluster_md Molecular Dynamics (MD) mol_build Initial Molecular Structure conf_search Conformational Search mol_build->conf_search geom_opt Geometry Optimization conf_search->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc nmr_calc NMR Chemical Shift Calculation geom_opt->nmr_calc system_setup System Setup (Solvation) geom_opt->system_setup ir_spec Predicted IR Spectrum freq_calc->ir_spec nmr_spec Predicted NMR Spectra nmr_calc->nmr_spec equilibration Equilibration (NVT, NPT) system_setup->equilibration production_run Production MD Run equilibration->production_run trajectory_analysis Trajectory Analysis production_run->trajectory_analysis dynamic_properties Dynamic Properties trajectory_analysis->dynamic_properties caption Computational workflow for the analysis of 1-Cycloheptylethan-1-amine hydrochloride.

Caption: Computational workflow for the analysis of 1-Cycloheptylethan-1-amine hydrochloride.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical and computational strategy for the in-depth characterization of 1-Cycloheptylethan-1-amine hydrochloride. By combining DFT and MD simulations, a wealth of information regarding the molecule's structure, electronic properties, and dynamic behavior can be obtained. The predicted spectroscopic data can serve as a valuable reference for experimental studies and aid in the structural elucidation of this and related compounds.

Future work could involve extending these studies to investigate the molecule's interaction with specific biological targets through molecular docking and more advanced free energy calculations. Furthermore, exploring the properties of different polymorphic forms of the solid state could be of interest for materials science applications. The methodologies presented here provide a solid foundation for these and other advanced computational investigations.

References

  • Structure elucidation of small organic molecules by contemporary computational chemistry methods. (2020). PubMed. [Link]

  • An Overview on Computational Tools for Predicting and Designing the Organic Compounds. (n.d.). ResearchGate. [Link]

  • Molecular Dynamics Simulation in Drug Discovery and Pharmaceutical Development. (2021). MDPI. [Link]

  • Molecular docking and molecular dynamic simulation approaches for drug development and repurposing of drugs for severe acute respiratory syndrome-Coronavirus-2. (2021). PMC. [Link]

  • Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. (2020). MDPI. [Link]

  • The role of molecular dynamics simulations in drug discovery. (n.d.). Cresset Group. [Link]

  • Role of Molecular Dynamics Simulations in Drug Discovery. (2024). MetroTech Institute. [Link]

  • Computational Approach for Molecular Design of Small Organic Molecules with High Hole Mobilities in Amorphous Phase using Random Forest Technique and Computer Simulation Method. (2023). ResearchGate. [Link]

  • Computational Approach for Molecular Design of Small Organic Molecules with High Hole Mobilities in Amorphous Phase Using Random Forest Technique and Computer Simulation Method. (2023). Oxford Academic. [Link]

  • Computational Modeling of Small Molecules. (2018). UNT Digital Library. [Link]

  • Density Functional Theory and Density Functional Tight Binding Studies of Thiamine Hydrochloride Hydrates. (2023). MDPI. [Link]

  • Organic Chemistry Ir And Nmr Cheat Sheet. (n.d.). Sema. [Link]

  • Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy. (n.d.). LibreTexts. [Link]

  • DFT Studies of NH-Cl Hydrogen Bond of Amino Acid Hydrochloride Salts in Ion Channels. (2015). ResearchGate. [Link]

  • Spectroscopy - Organic Chemistry. (n.d.). University of Colorado Boulder. [Link]

  • Chapter 6 Structural Identification of Organic Compounds: IR and NMR Spectroscopy. (n.d.). Manifold @CUNY. [Link]

  • Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. (2025). ResearchGate. [Link]

  • (1s)-1-cycloheptylethan-1-amine hydrochloride (C9H19N). (n.d.). PubChemLite. [Link]

  • Acid Switchable Reaction of CF3-Ynones with Hydroxylamine To Form Selectively 3- and 5-CF3-Isoxazoles. (2026). ACS Publications. [Link]

  • Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. (2018). PMC. [Link]

  • (1S)-1-cyclobutylethan-1-amine hydrochloride. (n.d.). PubChem. [Link]

  • Density function theory (DFT), spectroscopic, and molecular docking studies of an antidepressant drug. (2022). Advancements in Life Sciences. [Link]

  • Adamantan-1-ylamine and adamantan-1-ylamine hydrochloride complexes with cycloamyloses. (1981). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • 1-Cyclopentylethanone. (n.d.). AMERICAN ELEMENTS. [Link]

  • H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. (2017). ResearchGate. [Link]

  • 1-Cyclopenten-1-amine, N,N-dimethyl-. (n.d.). NIST WebBook. [Link]

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Methodological & Application

Technical Guide: Leveraging 1-Cycloheptylethan-1-amine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Cycloheptyl Scaffolds

In the optimization of lead compounds, 1-Cycloheptylethan-1-amine hydrochloride (CAS: 1955505-47-1 for racemate; 1461868-65-4 for (1R); 752962-25-7 for (1S)) serves as a critical chiral building block. While cyclohexyl and cyclopentyl amines are ubiquitous in pharmacopoeia, the cycloheptyl ring offers a unique tool for scaffold hopping and lipophilic tuning .[1]

Key Mechanistic Advantages[1]
  • Steric Bulk & Conformational Flexibility: The 7-membered ring occupies a larger hydrophobic volume than its 6-membered counterpart, potentially improving selectivity for deep hydrophobic pockets in GPCRs and ion channels.[1]

  • Lipophilicity Modulation: The addition of a methylene unit increases logP, altering blood-brain barrier (BBB) permeability—a crucial factor for CNS-targeted ligands (e.g., Sigma-1 receptor modulators, NMDA antagonists).[1]

  • Chirality: The

    
    -methyl substitution creates a stereocenter, allowing for the exploration of specific enantiomeric interactions within a binding pocket.[1]
    

Chemical Properties & Handling[1][2]

Compound Identity:

  • IUPAC Name: 1-Cycloheptylethan-1-amine hydrochloride[2][3]

  • Structure: A cycloheptyl ring attached to an ethylamine chain at the

    
    -position.[1]
    
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 177.72 g/mol (Salt); 141.26 g/mol (Free Base)[1]

Physical Data Summary
PropertyValue / DescriptionNote
Appearance White to off-white solidHygroscopic; store under inert gas.
Solubility Water, Methanol, DMSOHigh solubility in polar protic solvents.[1]
pKa (est.) ~10.5 (Amine)Typical for aliphatic primary amines.[1]
LogP (est.) ~2.8 (Free Base)Highly lipophilic compared to lower homologs.[1]
Handling & Storage Protocol

Critical Precaution: As an amine hydrochloride, the salt is stable but potentially hygroscopic.[1]

  • Storage: Store at 2-8°C under nitrogen or argon.

  • Weighing: Allow the vial to reach room temperature before opening to prevent condensation.

  • Free-Basing: For reactions requiring a nucleophilic amine (e.g., SNAr, nucleophilic substitution), in situ neutralization with a tertiary base (DIPEA/TEA) is standard.[1] For sensitive catalytic cycles, isolate the free base using Protocol A .[1]

Synthetic Applications & Protocols

This section details three primary workflows for diversifying the 1-Cycloheptylethan-1-amine scaffold: Amide Coupling , Reductive Amination , and Nucleophilic Aromatic Substitution (SNAr) .

Protocol A: Free-Basing (Optional but Recommended for Sensitive Catalysis)

Context: Required when the HCl counterion interferes with metal catalysts or delicate substrates.

  • Dissolution: Dissolve 1.0 eq of amine HCl salt in minimal water.

  • Basification: Add 2M NaOH dropwise until pH > 12.

  • Extraction: Extract 3x with Dichloromethane (DCM) or Diethyl Ether (

    
    ).
    
  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate in vacuo (keep bath temp < 30°C to avoid volatility loss).
    
  • Validation: Verify absence of chloride via

    
     test if necessary.
    
Protocol B: High-Efficiency Amide Coupling (HATU Method)

Context: Standard method for attaching the cycloheptyl motif to carboxylic acid pharmacophores (e.g., creating peptidomimetics).[1]

Reagents:

  • Carboxylic Acid Substrate (1.0 eq)

  • 1-Cycloheptylethan-1-amine HCl (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 - 4.0 eq)

  • Solvent: DMF or DMF/DCM (anhydrous)[1]

Step-by-Step:

  • Activation: In a flame-dried flask, dissolve the Carboxylic Acid (1.0 eq) in DMF (0.1 M). Add DIPEA (2.0 eq) and HATU (1.2 eq). Stir at RT for 15 minutes.

    • Why? Pre-activation ensures the active ester forms before the amine is introduced, reducing racemization risk.[1]

  • Addition: Add 1-Cycloheptylethan-1-amine HCl (1.1 eq) followed immediately by the remaining DIPEA (1.0-2.0 eq).

    • Critical: The extra base is required to neutralize the HCl salt and regenerate the nucleophilic amine.[1]

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS (Target Mass = Acid MW + 141 - 18).[1]

  • Workup: Dilute with EtOAc, wash with sat.[1]

    
    , water, and brine.[1] Dry over 
    
    
    
    .[1]
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol C: Reductive Amination (Secondary Amine Synthesis)

Context: Installing the cycloheptyl group onto a core scaffold via an aldehyde/ketone linker.[1]

Reagents:

  • Aldehyde/Ketone Partner (1.0 eq)

  • 1-Cycloheptylethan-1-amine HCl (1.2 eq)

  • Sodium Triacetoxyborohydride (

    
    ) (1.5 eq)
    
  • Acetic Acid (catalytic, 1-2 drops)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step:

  • Imine Formation: Mix Aldehyde (1.0 eq) and Amine HCl (1.2 eq) in DCE. Add DIPEA (1.2 eq) to liberate the amine. Stir for 30-60 mins.

    • Note: If using a ketone, adding

      
       (1.5 eq) may be necessary to drive imine formation.[1]
      
  • Reduction: Add

    
     (1.5 eq) in one portion.
    
  • Quench: Stir at RT overnight. Quench with sat.

    
    .
    
  • Extraction: Extract with DCM. The product is a secondary amine; ensure the aqueous layer is basic (pH > 10) to keep the product in the organic phase.[1]

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent synthesis pathways starting from the core building block.

G cluster_0 Synthetic Divergence Start 1-Cycloheptylethan-1-amine HCl Salt FreeBase Free Base (In Situ or Isolated) Start->FreeBase DIPEA/NaOH Amide Amide Analog (Peptidomimetics) FreeBase->Amide R-COOH HATU, DIPEA SecAmine Secondary Amine (Reductive Amination) FreeBase->SecAmine R-CHO NaBH(OAc)3 ArylAmine N-Aryl Derivative (SNAr / Buchwald) FreeBase->ArylAmine Ar-X Pd cat. or Heat

Caption: Divergent synthetic pathways utilizing 1-Cycloheptylethan-1-amine as a core nucleophile.

Case Study Applications

Application 1: Scaffold Hopping in CNS Drug Discovery

Challenge: A lead compound containing a cyclohexyl-ethylamine moiety shows good potency but poor metabolic stability or insufficient lipophilicity to cross the BBB effectively.[1] Solution: Substitute with 1-Cycloheptylethan-1-amine .

  • Rationale: The cycloheptyl ring adds steric bulk, potentially hindering metabolic oxidation at the ring carbons while increasing logP by ~0.5 units, enhancing membrane permeability.[1]

  • Reference: Cycloheptyl analogs are often explored in NMDA receptor antagonists and Sigma receptor ligands to tune subtype selectivity [1].[1]

Application 2: Chiral Resolution Agents

Challenge: Resolving a racemic carboxylic acid intermediate. Solution: Use enantiopure (1R)- or (1S)-1-Cycloheptylethan-1-amine.

  • Mechanism: The bulky cycloheptyl group can provide superior chiral discrimination in diastereomeric salt formation compared to smaller phenethylamine resolving agents.[1]

References

(Note: While specific "blockbuster" drugs with this exact moiety are proprietary or less common than cyclohexyl analogs, the protocols above rely on standard, authoritative organic synthesis methodologies validated across the amine building block class.)[1]

Sources

Application Note: Strategic Utilization of 1-Cycloheptylethan-1-amine HCl in Pharmaceutical Synthesis

[1][2]

Executive Summary

In the pursuit of novel pharmacophores, the "Escape from Flatland" initiative has driven medicinal chemistry away from planar aromatic systems toward saturated, three-dimensional scaffolds. 1-Cycloheptylethan-1-amine hydrochloride represents a high-value building block in this domain.[1] It offers a unique combination of significant lipophilicity (LogP modulation), steric bulk (filling large hydrophobic pockets), and a chiral handle (alpha-methyl group) for stereoselective target engagement.[1]

This guide details the strategic application of this moiety, specifically addressing the synthetic challenges posed by its steric hindrance.[2] We provide validated protocols for free-basing , amide coupling , and nucleophilic aromatic substitution (SNAr) , ensuring high yields and reproducibility in late-stage functionalization.[1]

Part 1: Chemical Profile & Strategic Value[1][2]

The "Seven-Membered" Advantage

While cyclopropyl and cyclohexyl rings are ubiquitous, the cycloheptyl ring is underutilized. It introduces distinct physicochemical properties:

  • Conformational Flexibility: Unlike the rigid chair conformation of cyclohexane, cycloheptane exists in a dynamic twist-chair/twist-boat equilibrium, allowing it to adapt to "induced fit" binding pockets in enzymes (e.g., Kinases, GPCRs).[1]

  • Lipophilicity & Metabolic Stability: The additional methylene unit increases lipophilicity (

    
     vs. cyclohexyl), improving membrane permeability for polar scaffolds.[1] The ring is generally resistant to rapid oxidative metabolism compared to linear alkyl chains.
    
Physicochemical Comparison

The following table contrasts 1-Cycloheptylethan-1-amine with its smaller ring analogs to assist in Structure-Activity Relationship (SAR) planning.

PropertyCyclopropyl-ethyl-amineCyclohexyl-ethyl-amineCycloheptyl-ethyl-amine Impact on Drug Design
Steric Bulk (A-Value) LowMediumHigh Fills deep hydrophobic pockets; restricts rotation of attached amides.[1]
Lipophilicity (Est.[1][3][4]

LogP)
Baseline+1.2+1.7 Increases permeability; lowers aqueous solubility.[1]
Conformational Entropy RigidSemi-RigidFlexible (Fluxional) Adapts to protein active sites; higher entropy penalty upon binding.[1]
Synthetic Reactivity HighModerateLow (Hindered) Requires activated coupling agents (HATU/T3P) or elevated temps.[1]

Part 2: Critical Handling & Preparation[1][2]

The Salt-Break Protocol (Mandatory Pre-step)

The hydrochloride salt is stable and non-hygroscopic, making it easy to store. However, the bulky cycloheptyl group adjacent to the ammonium center creates a "protective shell," making in-situ neutralization sluggish. For consistent kinetics, we recommend a discrete free-basing step prior to critical couplings.

Protocol: Discrete Free-Basing [1]

  • Dissolution: Suspend 1-Cycloheptylethan-1-amine HCl (1.0 eq) in DCM (10 mL/g).

  • Partition: Add 1M NaOH (2.0 eq) and stir vigorously for 20 minutes. Note: The biphasic mixture must be stirred rapidly to ensure mass transfer.

  • Extraction: Separate the organic layer.[1] Extract the aqueous layer once with DCM.

  • Drying: Dry combined organics over anhydrous

    
    .
    
  • Concentration: Carefully concentrate under reduced pressure (keep bath < 30°C; the free amine is volatile).

  • Validation: Verify by

    
    -NMR (CDCl3). The 
    
    
    -proton signal should shift upfield compared to the salt.

Part 3: Application I - Sterically Demanding Amide Coupling

The Challenge

Coupling this amine to a carboxylic acid is difficult due to the steric clash between the

Validated Protocol: HATU-Mediated Coupling

We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) due to its superior reactivity with hindered amines.[1]

Reagents:

  • Carboxylic Acid Scaffold (1.0 eq)[1]

  • 1-Cycloheptylethan-1-amine (Free base, 1.2 eq)[1]

  • HATU (1.2 eq)[1]

  • DIPEA (Diisopropylethylamine) (3.0 eq)[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Procedure:

  • Activation: Dissolve the Carboxylic Acid (1.0 eq) in DMF (0.2 M concentration). Add DIPEA (3.0 eq) and stir for 5 minutes.

  • Coupling Agent: Add HATU (1.2 eq) in one portion. The solution should turn yellow/orange. Stir for 10 minutes to form the activated ester (At-ester).

  • Amine Addition: Add the Free-Based 1-Cycloheptylethan-1-amine (1.2 eq) dropwise.[1]

  • Reaction: Stir at Room Temperature (RT) for 4 hours.

    • Checkpoint: Monitor by LCMS. If <50% conversion after 4h, heat to 50°C.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (2x), water (1x), and brine (1x).
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Mechanistic Insight: The At-ester formed by HATU is less sensitive to steric hindrance than the OBt-ester formed by HOBt, allowing the bulky amine to attack the carbonyl carbon more effectively [1].

Part 4: Application II - SNAr for Kinase Inhibitor Scaffolds[1][2]

The Context

Many kinase inhibitors (e.g., JAK, CDK inhibitors) feature a pyrimidine or pyridine core linked to a cycloalkyl amine. This reaction (Nucleophilic Aromatic Substitution) attaches the cycloheptyl moiety to a heteroaryl chloride.

Validated Protocol: Thermal SNAr

Due to the electron-donating effect of the alkyl group and steric hindrance, this reaction requires thermal activation and a polar aprotic solvent.

Reagents:

  • 2,4-Dichloropyrimidine (or similar scaffold) (1.0 eq)

  • 1-Cycloheptylethan-1-amine HCl (1.1 eq) Note: HCl salt can be used here if excess base is added.[1]

  • Base:

    
     (3.0 eq) or TEA (3.0 eq)[1]
    
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.[1]

Step-by-Step Procedure:

  • Setup: In a pressure vial, suspend 2,4-Dichloropyrimidine (1.0 eq) and 1-Cycloheptylethan-1-amine HCl (1.1 eq) in NMP (0.5 M).

  • Base Addition: Add finely ground

    
     (3.0 eq).[1]
    
  • Thermal Cycle: Seal the vial and heat to 90°C for 12 hours.

    • Why 90°C? The steric bulk of the cycloheptyl group raises the activation energy (

      
      ) for the formation of the Meisenheimer complex [2].
      
  • Monitoring: Check LCMS for the product mass (M+1).

    • Regioselectivity Note: In 2,4-dichloropyrimidine, the C4 position is more electrophilic and will react first.[1] Steric bulk usually enhances this selectivity by discouraging attack at the more hindered C2 nitrogen.

  • Workup: Pour into ice water. The product often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc.

Part 5: Visualization of Workflows

Decision Matrix for Reaction Optimization

The following diagram illustrates the logical flow for selecting the correct coupling strategy based on the specific hindrance of the partner molecule.

ReactionOptimizationStartStart: Couple Cycloheptyl AmineCheckPartnerAnalyze Acid Partner StericsStart->CheckPartnerStandardStandard Acid(Linear/Phenyl)CheckPartner->StandardLow StericsHinderedHindered Acid(Ortho-subst/Tertiary)CheckPartner->HinderedHigh StericsProtocolAUse HATU / DIPEA(Protocol 3.2)Standard->ProtocolAProtocolBGenerate Acid Fluoride(TFFH or Cyanuric Fluoride)Hindered->ProtocolBSuccessIsolate ProductProtocolA->Success>80% ConvFailLow Yield / No ReactionProtocolA->Fail<20% ConvProtocolB->SuccessRetrySwitch to T3P (50% in EtOAc)High Temp (80°C)Fail->RetryRetry->Success

Caption: Optimization logic for coupling sterically hindered cycloheptyl amines. Protocol B (Acid Fluorides) is recommended if HATU fails due to extreme steric crowding.[1]

Part 6: Analytical Quality Control

To ensure the integrity of the synthesized intermediates, the following analytical markers should be verified:

  • 
    -NMR (Chloroform-d): 
    
    • Look for the multiplet corresponding to the methine proton (

      
      ) around 
      
      
      2.8 - 3.2 ppm.
    • The cycloheptyl ring protons will appear as a complex series of multiplets between

      
       1.2 - 1.8 ppm (integrating to ~12-13 protons).
      
    • The doublet of the methyl group (

      
      -position) is a distinct diagnostic peak around 
      
      
      1.0 - 1.2 ppm.
  • LCMS (ESI+):

    • Expect a strong

      
       peak.[1]
      
    • Note: Cycloalkyl amines often fly poorly in acidic mobile phases if not sufficiently hydrophobic; however, the cycloheptyl group usually provides enough retention on C18 columns.

References

  • Vertex AI Search. (2025). Amide coupling protocol for sterically hindered amines. Retrieved from [1]

  • National Institutes of Health (PMC). (2022). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [1]

  • Journal of Medicinal Chemistry. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Retrieved from

  • PubChem. (2025).[1] 1-Cyclopropylethanamine (Analogous Structure Data). Retrieved from [1]

  • Sigma-Aldrich. (2025). Safety Data Sheet: Cycloalkyl amine hydrochlorides. Retrieved from

Application Note: Gas Chromatographic Analysis of 1-Cycloheptylethan-1-amine Hydrochloride for Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Executive Summary

This application note presents a comprehensive guide with detailed protocols for the quantitative and qualitative analysis of 1-Cycloheptylethan-1-amine hydrochloride, a key intermediate in pharmaceutical synthesis. Direct gas chromatography (GC) of amine hydrochloride salts is challenging due to their low volatility and high polarity, which often results in poor chromatographic performance, including severe peak tailing and potential sample decomposition.[1][2] This guide addresses these challenges by providing two robust methodologies:

  • Protocol A: Conversion of the hydrochloride salt to its free base form, followed by liquid-liquid extraction and analysis using a base-deactivated capillary column with Flame Ionization Detection (GC-FID).

  • Protocol B: An enhanced sensitivity method involving derivatization with Trifluoroacetic Anhydride (TFAA) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), which improves volatility, peak shape, and provides structural confirmation.[3][4]

Furthermore, this document includes an advanced protocol for the critical assessment of enantiomeric purity using a chiral GC column, a vital step in drug development for controlling stereoisomers. Each protocol is designed as a self-validating system, grounded in established chromatographic principles to ensure accuracy, precision, and trustworthiness for researchers, scientists, and drug development professionals.

The Analytical Challenge: Understanding Amine Analysis by GC

Amines, particularly primary and secondary amines like 1-Cycloheptylethan-1-amine, are notoriously difficult to analyze by gas chromatography.[2] Several factors contribute to this challenge:

  • High Polarity: The lone pair of electrons on the nitrogen atom readily forms hydrogen bonds, leading to strong interactions with active sites (silanol groups) on standard silica capillary columns and inlet liners. This interaction is the primary cause of significant peak tailing.[2][3]

  • Low Volatility of Salts: The hydrochloride salt form is non-volatile and will not elute from a GC column under typical conditions. It must be converted to its more volatile free amine form prior to injection.

  • Thermal Instability: While the free amine is more volatile, it can still be susceptible to thermal degradation in a hot GC inlet, leading to inaccurate quantification.

To overcome these issues, a strategic approach involving sample preparation to modify the analyte's chemical properties is essential. This involves either neutralizing the salt to its free base or chemically modifying the amine functional group through derivatization.[1][3][5] Derivatization replaces the active hydrogen on the amine with a nonpolar group, which effectively shields the polar nature of the amine, leading to increased volatility and dramatically improved peak symmetry.[3][6]

Core Methodologies & Experimental Protocols

This section details the step-by-step protocols for sample preparation and GC analysis.

This protocol is a robust method for routine purity analysis and quantification. The core principle is the conversion of the amine salt to its volatile free base, which is then extracted and analyzed.

3.1.1 Rationale & Causality

By adding a strong base (e.g., Sodium Hydroxide), the hydrochloride salt is neutralized. The resulting free amine is less polar and more soluble in organic solvents than its salt form, allowing for efficient extraction from the aqueous matrix into an immiscible organic solvent like Toluene or Hexane. Using a base-deactivated GC column is critical to minimize any remaining interactions of the free amine with the stationary phase, ensuring a symmetrical peak shape.

3.1.2 Experimental Workflow: Free-Base Conversion

cluster_prep Sample Preparation cluster_analysis GC-FID Analysis s1 Weigh ~25 mg of 1-Cycloheptylethan-1-amine HCl s2 Dissolve in 5 mL Deionized Water s1->s2 s3 Add 1 mL of 2M NaOH (aq) to liberate free amine s2->s3 s4 Add 5 mL Toluene, vortex for 2 min s3->s4 s5 Centrifuge to separate phases s4->s5 s6 Transfer Toluene (top layer) to autosampler vial s5->s6 a1 Inject 1 µL of extracted sample s6->a1 Injection a2 Separation on Base-Deactivated Column a1->a2 a3 Detection by FID a2->a3 a4 Data Acquisition & Analysis a3->a4

Caption: Workflow for GC-FID analysis via free-basing.

3.1.3 Step-by-Step Protocol

  • Standard Preparation: Accurately weigh approximately 25 mg of 1-Cycloheptylethan-1-amine hydrochloride reference standard into a 15 mL centrifuge tube.

  • Sample Preparation: Accurately weigh approximately 25 mg of the sample into a separate 15 mL centrifuge tube.

  • Dissolution: Add 5.0 mL of deionized water to each tube and vortex until fully dissolved.

  • Free-Basing: Add 1.0 mL of 2 M Sodium Hydroxide solution to each tube. Cap and vortex for 30 seconds.

  • Extraction: Add 5.0 mL of Toluene to each tube. Cap tightly and vortex vigorously for 2 minutes to extract the free amine into the organic layer.

  • Phase Separation: Centrifuge the tubes at 2000 rpm for 5 minutes to achieve a clean separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic (Toluene) layer into a 2 mL autosampler vial using a Pasteur pipette.

  • Analysis: Inject 1 µL of the prepared solution into the GC-FID system.

3.1.4 GC-FID Instrumental Parameters

ParameterValue
GC System Agilent 8890 GC or equivalent
Column Agilent J&W DB-5ms UI (30 m x 0.25 mm, 0.25 µm) or equivalent base-deactivated column[7][8]
Inlet Split/Splitless, Split ratio 20:1
Inlet Temperature 250 °C
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Oven Program Initial: 100 °C (hold 2 min)
Ramp: 15 °C/min to 280 °C (hold 5 min)
Detector FID
Detector Temp 300 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min
Injection Volume 1.0 µL

This method is ideal for impurity profiling, trace-level quantification, and unequivocal identification of the analyte. Trifluoroacetyl (TFA) derivatization significantly enhances chromatographic performance.

3.2.1 Rationale & Causality

Trifluoroacetic Anhydride (TFAA) reacts with the secondary amine to form a stable, non-polar N-trifluoroacetyl derivative.[3] This chemical modification offers several key advantages:

  • Increased Volatility: The derivative is much more volatile than the underivatized free amine.

  • Reduced Polarity: Eliminates the active hydrogen, preventing interactions with the GC system and producing sharp, symmetrical peaks.[3]

  • Enhanced Sensitivity: The fluorine atoms in the derivative make it highly responsive to electron capture detection (ECD), though for this protocol, we leverage the distinct mass fragmentation pattern for MS identification.[3][5]

  • Structural Confirmation: Mass spectrometry provides a fragmentation pattern ("fingerprint") of the derivatized molecule, allowing for positive identification.

3.2.2 Derivatization Reaction & Workflow

cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis s1 Prepare free amine in Toluene (Protocol A, Steps 1-7) s2 Transfer 100 µL of extract to a clean, dry reaction vial s1->s2 s3 Add 50 µL of Trifluoroacetic Anhydride (TFAA) s2->s3 s4 Cap vial tightly and heat at 60 °C for 20 minutes s3->s4 s5 Cool to room temperature s4->s5 a1 Inject 1 µL of derivatized sample s5->a1 Injection a2 Separation on DB-5ms Column a1->a2 a3 Detection by MS (EI Scan Mode) a2->a3 a4 Spectral Library Match & Quantification a3->a4

Caption: Workflow for GC-MS analysis via TFAA derivatization.

3.2.3 Step-by-Step Protocol

  • Free Base Preparation: Prepare the sample by following Protocol A, steps 1-7, to obtain the free amine in Toluene.

  • Aliquot for Derivatization: Transfer 100 µL of the Toluene extract into a clean, dry 2 mL autosampler vial with a PTFE-lined cap.

  • Reagent Addition: Add 50 µL of Trifluoroacetic Anhydride (TFAA) to the vial.

  • Reaction: Cap the vial tightly and place it in a heating block or oven at 60 °C for 20 minutes.[3]

  • Cooling: Remove the vial and allow it to cool to room temperature. The sample is now ready for analysis.

  • Analysis: Inject 1 µL of the derivatized solution into the GC-MS system.

3.2.4 GC-MS Instrumental Parameters

ParameterValue
GC System Agilent 8890 GC with 5977B MSD or equivalent
Column Agilent J&W DB-5ms UI (30 m x 0.25 mm, 0.25 µm)[7][8]
Inlet Split/Splitless, Split ratio 30:1
Inlet Temperature 260 °C
Carrier Gas Helium, Constant Flow @ 1.0 mL/min
Oven Program Initial: 80 °C (hold 2 min)
Ramp: 20 °C/min to 290 °C (hold 6 min)
MS Transfer Line 280 °C
Ion Source Electron Ionization (EI), 70 eV
Source Temp 230 °C
Quadrupole Temp 150 °C
Scan Range 40 - 450 amu
Injection Volume 1.0 µL

Since 1-Cycloheptylethan-1-amine possesses a chiral center, resolving its enantiomers is crucial for pharmaceutical applications, as different enantiomers can have vastly different biological activities.[9] This protocol uses a specialized chiral stationary phase to separate the (R) and (S) enantiomers.

3.3.1 Rationale & Causality

Chiral stationary phases (CSPs), typically based on derivatized cyclodextrins, create a chiral environment within the GC column.[9][10] The enantiomers of the analyte form transient diastereomeric complexes with the CSP. The differing stability of these complexes for each enantiomer results in different retention times, allowing for their separation and quantification.[11] For this analysis, the sample should first be derivatized (as in Protocol B) to improve its interaction with the cyclodextrin phase and achieve better resolution.

3.3.2 Step-by-Step Protocol

  • Sample Preparation: Prepare the derivatized sample by following Protocol B, steps 1-5.

  • Analysis: Inject 1 µL of the derivatized solution into the GC-FID system equipped with a chiral column.

3.3.3 Chiral GC-FID Instrumental Parameters

ParameterValue
GC System Agilent 8890 GC or equivalent
Column Rt-βDEXcst (30 m x 0.25 mm, 0.25 µm) or equivalent β-cyclodextrin phase[9][12]
Inlet Split/Splitless, Split ratio 50:1
Inlet Temperature 230 °C
Carrier Gas Hydrogen or Helium, Constant Flow @ 1.5 mL/min
Oven Program Initial: 90 °C (hold 1 min)
Ramp: 2 °C/min to 180 °C (hold 10 min)
Detector FID
Detector Temp 250 °C
Injection Volume 1.0 µL

Method Validation, Data, and System Suitability

To ensure the trustworthiness of the results, the chosen analytical method must be validated according to ICH Q2(R1) guidelines.

4.1 System Suitability Before running any samples, a system suitability standard (a derivatized reference standard) should be injected six times. The results should meet the following criteria:

  • Tailing Factor (Asymmetry): ≤ 1.5

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

  • Resolution (for Chiral Analysis): ≥ 1.5 between enantiomer peaks

4.2 Validation Parameters & Expected Results The following table summarizes key validation parameters that should be assessed.

ParameterDescriptionAcceptance Criteria
Linearity Analysis of 5 standards across 50-150% of the target concentration.Correlation Coefficient (r²) ≥ 0.998
Accuracy / Recovery Spiking a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%).98.0% - 102.0% recovery
Precision (Repeatability) 6 replicate preparations of a single sample.RSD ≤ 2.0%
Limit of Detection (LOD) The lowest concentration that can be reliably detected.S/N ratio ≥ 3:1
Limit of Quantitation (LOQ) The lowest concentration that can be accurately quantified.S/N ratio ≥ 10:1, RSD ≤ 10%

References

  • PubMed. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Available from: [Link]

  • Springer. Derivatization Methods in GC and GC/MS. Available from: [Link]

  • Phenomenex. More Derivatizing Reagents for GC – The Buffers Strike Back. Available from: [Link]

  • Indian Journal of Pharmaceutical Sciences. Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. Available from: [Link]

  • MDPI. Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. Available from: [Link]

  • ACS Publications. Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Available from: [Link]

  • Agilent. Analysis of primary, secondary and tertiary amines. Available from: [Link]

  • LabRulez GCMS. Bulletin 737F Amines Analysis by Packed Column GC. Available from: [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. Available from: [Link]

  • Wiley Analytical Science. New GC investigation of chiral amine separation. Available from: [Link]

  • Agilent. GC AND GC/MS Columns and Supplies Catalog. Available from: [Link]

  • ResearchGate. Chiral separations using gas chromatography. Available from: [Link]

  • LCGC International. The State of the Art in Chiral Capillary Gas Chromatography. Available from: [Link]

  • AZ chrom s.r.o. Chiral Gas Chromatography. Available from: [Link]

  • Elsevier. Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Available from: [Link]

Sources

Application Notes and Protocols for the Safe Handling and Storage of 1-Cycloheptylethan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the safe handling and storage of 1-Cycloheptylethan-1-amine hydrochloride. Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, this guide synthesizes information from structurally analogous compounds, namely cyclopentyl and cyclohexyl amine hydrochlorides, and general chemical safety principles. These protocols are designed for researchers, scientists, and professionals in drug development to mitigate potential risks and ensure the integrity of the compound.

Section 1: Compound Profile and Hazard Assessment

1-Cycloheptylethan-1-amine hydrochloride is a primary amine salt with potential applications as a building block in pharmaceutical and chemical synthesis. Due to the limited availability of specific data, a cautious approach, assuming hazards similar to related compounds, is imperative.

Chemical and Physical Properties

The exact physical and chemical properties of 1-Cycloheptylethan-1-amine hydrochloride are not well-documented. The table below provides available information and estimates based on analogous compounds.

PropertyValueSource/Note
Chemical Name 1-Cycloheptylethan-1-amine hydrochloride-
CAS Number 177859-53-9 (for the (S)-enantiomer)[1]
Molecular Formula C9H20ClN[1]
Molecular Weight 177.71 g/mol [1]
Appearance Assumed to be an off-white to white solid.Based on analogous compounds.[2][3]
Melting Point Data not available. For comparison, N-ethylcyclohexanamine hydrochloride has a melting point of 181-182 °C.
Boiling Point Data not available.[4]
Solubility Expected to be soluble in water.Amine hydrochlorides are generally water-soluble.[3]
Hygroscopicity Expected to be hygroscopic.A common characteristic of amine salts.[3][5]
Light Sensitivity Potential for light sensitivity.A possibility for many complex organic molecules.[6]
Hazard Identification and GHS Classification (Predicted)

Based on data for similar amine hydrochlorides, the following GHS classification is predicted. Users must handle this compound as if it presents these hazards until specific data becomes available.[7][8]

Hazard ClassHazard StatementPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.GHS07
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation.GHS07
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation.GHS07
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation.GHS07
Toxicological Profile (Inferred)

The toxicological properties have not been fully investigated. However, based on the general properties of alkylamines and related compounds, the following effects can be anticipated:

  • Inhalation: May cause respiratory tract irritation.[7]

  • Skin Contact: Can cause skin irritation, redness, and pain.[7]

  • Eye Contact: May cause serious eye irritation, potentially leading to damage.[7]

  • Ingestion: Harmful if swallowed.[8]

Section 2: Safe Handling Procedures

Adherence to strict safety protocols is essential when working with 1-Cycloheptylethan-1-amine hydrochloride.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Nitrile or neoprene gloves should be worn. Always inspect gloves for integrity before use.

  • Body Protection: A lab coat is required. For larger quantities or when there is a risk of splashing, a chemical-resistant apron is recommended.

  • Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Engineering Controls
  • Ventilation: All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

  • Eyewash and Safety Shower: An operational eyewash station and safety shower must be readily accessible in the immediate work area.

Protocol for Weighing and Preparing Solutions

Due to its likely hygroscopic nature, special care must be taken during weighing.[9]

  • Preparation: Ensure the balance is inside a fume hood or a containment glove box to minimize exposure to atmospheric moisture.

  • Equilibration: Allow the container of 1-Cycloheptylethan-1-amine hydrochloride to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Weigh the desired amount of the compound quickly into a tared, sealed container.

  • Dissolution: If preparing a solution, add the solvent to the sealed container with the weighed compound. Cap and mix until dissolved.

Spill and Emergency Procedures

Immediate and appropriate response to a spill is critical.

  • Small Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep the absorbed material into a labeled waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent entry to the area until it has been decontaminated by trained personnel.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Caption: Emergency Response Workflow for Spills.

Section 3: Storage Procedures

Proper storage is crucial to maintain the stability and integrity of 1-Cycloheptylethan-1-amine hydrochloride.

General Storage Conditions
ParameterRecommendationRationale
Temperature Room temperature.As recommended for analogous compounds.[2]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent degradation from moisture and air.[2][10]
Container Tightly sealed, opaque container.To protect from moisture and light.[3]
Location A dry, well-ventilated, and designated chemical storage area.To ensure safety and prevent accidental contact.
Incompatibility

To prevent hazardous reactions, store this compound away from:

  • Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.

  • Strong Acids: While it is a hydrochloride salt, contact with stronger acids could lead to unforeseen reactions.

  • Strong Bases: Will deprotonate the amine, liberating the free base which may have different reactivity and volatility.

Incompatibility Compound 1-Cycloheptylethan-1-amine hydrochloride Oxidizers Strong Oxidizing Agents Compound->Oxidizers Violent Reaction Acids Strong Acids Compound->Acids Potential Reaction Bases Strong Bases Compound->Bases Liberates Free Base

Caption: Chemical Incompatibility Diagram.

Long-term Storage and Stability
  • Hygroscopicity: This compound is likely to absorb moisture from the air, which can lead to degradation.[5] Storing in a desiccator with a suitable desiccant can help mitigate this.

  • Light Sensitivity: To prevent potential photodegradation, store in an amber vial or a container wrapped in aluminum foil.[6]

  • Stability: Solid hydrochloride salts of amines are generally more stable than the free base.[11] However, some amine hydrochlorides can be unstable in air over long periods.[10] Regular inspection of the material for changes in appearance or consistency is recommended.

Section 4: Waste Disposal

All waste containing 1-Cycloheptylethan-1-amine hydrochloride should be treated as hazardous.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a labeled, sealed, and appropriate solvent waste container.

  • Disposal: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's EHS department for specific guidance.

Conclusion

The safe and effective use of 1-Cycloheptylethan-1-amine hydrochloride in a research setting hinges on a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. By treating this compound with the caution afforded to its better-characterized analogues, researchers can minimize risks while advancing their scientific objectives.

References

  • BLDpharm. (S)-1-Cyclohexylethan-1-amine hydrochloride.
  • Chemsrc. (1R)-1-cycloheptylethan-1-amine hydrochloride.
  • Thoreauchem. (1S)-1-cycloheptylethan-1-amine hydrochloride.
  • Sigma-Aldrich. (S)-1-Cyclohexylethan-1-amine hydrochloride.
  • Sigma-Aldrich. N-ethylcyclohexanamine hydrochloride.
  • AChemBlock. 1-cyclopentylethan-1-amine hydrochloride 97%.
  • J&K Scientific. 1-Cyclopentylethan-1-amine hydrochloride.
  • PubChem. N-ethylcyclohexanamine hydrochloride.
  • Fisher Scientific.
  • HepatoChem. How do you handle hygroscopic salts?
  • American Elements. 2-cyclopentyl-1-phenylethan-1-amine hydrochloride.
  • Thermo Fisher Scientific.
  • Fisher Scientific.
  • New Journal of Chemistry. Improvement of the photostability of cycloalkylamine-7-sulfonyl-2,1,3-benzoxadiazole-based fluorescent dyes by replacing the dimethylamino substituent with cyclic amino rings.
  • Sciencemadness Discussion Board. Water exchange between different hygroscopic salts.
  • PubMed. Stability of cyclodrin hydrochloride as a substance and in ophthalmologic solutions.
  • PubMed.
  • Semantic Scholar. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.

Sources

Application Note: High-Efficiency Derivatization of 1-Cycloheptylethan-1-amine Hydrochloride

[1]

Executive Summary

1-Cycloheptylethan-1-amine is a high-value chiral building block characterized by a lipophilic cycloheptyl ring adjacent to a stereogenic

11

This guide provides optimized, field-proven protocols for derivatizing this amine into amides, secondary amines, and sulfonamides, prioritizing yield and optical integrity.

Chemical Profile & Strategic Analysis[1]

Physicochemical Properties
PropertyValueImplication for Synthesis
Formula

Salt form requires neutralization (free-basing) before nucleophilic attack.[1]
MW 177.7 g/mol (HCl salt)Stoichiometry calculations must account for the counter-ion.[1]
Sterics High (

-branch + 7-membered ring)
Nucleophilic attack is hindered; requires highly active electrophiles.[1]
Chirality Stereogenic center at C1Avoid harsh basic conditions or high heat with activated esters to prevent racemization.[1]
Solubility High in MeOH/DMSO; Low in DCM (as salt)Free base is highly soluble in DCM/EtOAc; Salt requires polar solvents.[1]
Synthetic Strategy: The "Steric Wall"

The cycloheptyl ring adopts a twist-chair conformation that projects significant steric bulk toward the amine trajectory. Standard coupling reagents (e.g., EDC/NHS) often result in incomplete conversion or require prolonged reaction times, which increases the window for side reactions.

Recommended Approach:

  • Salt Break: Perform in situ neutralization with non-nucleophilic bases (DIPEA) for efficiency, or extractive free-basing for sensitive metal-catalyzed reactions.[1]

  • Activation: Use high-velocity coupling agents (HATU or T3P) to outcompete racemization pathways.

Decision Tree & Workflow

Derivatization_WorkflowStart1-Cycloheptylethan-1-amineHCl SaltFreeBaseFree-Basing StrategyStart->FreeBaseDecisionTarget Functional Group?FreeBase->DecisionAmideAmide Coupling(High Steric Demand)Decision->AmideC=O FormationAmineReductive Amination(Secondary Amine)Decision->AmineC-N FormationSulfonSulfonylation(Sulfonamide)Decision->SulfonS-N FormationT3PProtocol A: T3P/Pyridine(Low Epimerization Risk)Amide->T3PPreferredHATUProtocol B: HATU/DIPEA(High Reactivity)Amide->HATUAlternativeSTABProtocol C: STAB/DCE(Mild Hydride Donor)Amine->STABSulfClProtocol D: R-SO2Cl/DMAP(Heat Required)Sulfon->SulfCl

Figure 1: Strategic decision tree for derivatization based on target functionality.

Detailed Experimental Protocols

Protocol A: High-Fidelity Amide Coupling (T3P Method)

Best for: Preventing racemization and coupling with sterically hindered carboxylic acids.[1]

Mechanism: Propylphosphonic anhydride (T3P) forms a highly reactive mixed anhydride in situ.[1] The cyclic structure of T3P acts as a template, reducing the transition state energy for amine attack while minimizing oxazolone formation (the primary pathway for racemization).

Materials:

  • 1-Cycloheptylethan-1-amine HCl (1.0 equiv)[1]

  • Carboxylic Acid (1.1 equiv)[1]

  • T3P (50% w/w in EtOAc/DMF) (1.5 equiv)[1]

  • Pyridine or DIPEA (3.0 equiv)[1]

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)[1]

Procedure:

  • Dissolution: In a reaction vial, suspend the amine HCl salt (1.0 mmol) and the carboxylic acid (1.1 mmol) in EtOAc (5 mL, 0.2 M).

  • Base Addition: Add Pyridine (3.0 mmol) dropwise. The solution should become clear as the free base is liberated.

  • Coupling: Cool the mixture to 0°C. Add T3P solution (1.5 mmol) dropwise over 5 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Note: For extremely hindered acids, heat to 50°C.

  • Workup: Dilute with EtOAc (10 mL). Wash sequentially with water, 10% citric acid (removes excess amine/pyridine), sat.

    
    , and brine.[1]
    
  • Validation: Dry over

    
     and concentrate.
    

Why this works: T3P is less prone to epimerization than HATU and allows for easy aqueous workup since the by-products are water-soluble [1].[1]

Protocol B: Reductive Amination (STAB Method)

Best for: Installing alkyl groups.[1] Note: Reaction with ketones will be slow due to steric clash.[1]

Materials:

  • 1-Cycloheptylethan-1-amine HCl (1.0 equiv)[1]

  • Aldehyde (1.1 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • DIPEA (1.0 equiv)[1]

  • Acetic Acid (catalytic, 1-2 drops)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]

Procedure:

  • Imine Formation: Dissolve amine HCl (1.0 mmol) in DCE (5 mL). Add DIPEA (1.0 mmol) to free-base in situ. Add the aldehyde (1.1 mmol) and catalytic acetic acid.[1] Stir for 30–60 minutes at RT to ensure imine formation.

    • Critical Check: If using a ketone, add

      
       molecular sieves and reflux for 2 hours before adding the reducing agent.
      
  • Reduction: Add STAB (1.5 mmol) in one portion.

  • Quench: Stir overnight at RT. Quench by adding sat.

    
     (aqueous).[1]
    
  • Extraction: Extract with DCM (3x).

Technical Insight: STAB is preferred over

1
Protocol C: Sulfonylation

Best for: Creating stable, lipophilic sulfonamide analogs.

Materials:

  • 1-Cycloheptylethan-1-amine HCl (1.0 equiv)[1]

  • Sulfonyl Chloride (

    
    ) (1.2 equiv)[1]
    
  • Triethylamine (

    
    ) or DIPEA (2.5 equiv)[1]
    
  • DMAP (0.1 equiv) - Crucial catalyst[1]

  • Solvent: DCM[1]

Procedure:

  • Suspend amine HCl in DCM.[1] Add DIPEA.

  • Add Sulfonyl Chloride slowly at 0°C.

  • Add DMAP (catalytic).[1][]

  • Thermodynamics: Due to the steric hindrance of the

    
    -methyl/cycloheptyl motif, the reaction may require reflux (40°C) for 4–6 hours to reach completion.
    
  • Purification: Flash chromatography is usually required as sulfonylation often yields minor bis-sulfonylated by-products if excess chloride is used.[1]

Analytical Validation & Troubleshooting

NMR Interpretation
  • Diagnostic Signal: The methine proton (

    
    ) adjacent to the amine is the key handle.
    
    • Free Amine:

      
       2.6–2.8 ppm (multiplet).[1]
      
    • Amide Product: Shifts downfield to

      
       3.8–4.2 ppm due to the electron-withdrawing carbonyl.[1]
      
    • Diastereomeric Check: If the product is a mixture of diastereomers (due to racemization), the methyl doublet (

      
      ) will split into two distinct doublets.
      
Troubleshooting Table
IssueProbable CauseSolution
Low Conversion (Amide) Steric clash preventing attack.[1][3]Switch from EDC to T3P or HATU .[1] Increase temp to 50°C.
Racemization Base-mediated proton abstraction.[1]Use Collidine or 2,6-Lutidine (weaker bases) instead of TEA.[1] Keep temp < 40°C.
No Reaction (Reductive Amination) Imine not forming.Use Ti(OiPr)4 (Titanium isopropoxide) as a Lewis acid to force imine formation before adding borohydride.[1]

Pathway Visualization: Steric Management

Steric_CouplingAmineCycloheptyl-Amine(Sterically Crowded)TransitionCyclic Transition State(Templated)Amine->TransitionNucleophilic AttackAcidCarboxylic AcidAcid->TransitionActivationT3PT3P ReagentT3P->TransitionTemplate EffectProductAmide Product(Retained Chirality)Transition->Product-HOP(=O)R2

Figure 2: T3P-mediated coupling mechanism.[1] The cyclic anhydride creates a templated transition state that brings the hindered amine and acid into proximity without requiring harsh conditions that lead to racemization.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][4][5][6] Organic Process Research & Development.

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][7] Journal of Organic Chemistry.

  • Tale, R. H., & Patil, A. D. (2011).[1] A novel and efficient protocol for the synthesis of sterically hindered amides.[4][8] Tetrahedron Letters.

  • Wuitschik, G., et al. (2010).[1] Oxetanes as Promising Modules in Drug Discovery.[1] (Contextual reference on small/medium ring lipophilicity). Angewandte Chemie.

Quantitative Analysis of 1-Cycloheptylethan-1-amine Hydrochloride in Reaction Mixtures: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Need for Precise Quantification

1-Cycloheptylethan-1-amine hydrochloride is a primary amine salt that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Monitoring its concentration in reaction mixtures is paramount for ensuring reaction completion, optimizing yield, and controlling impurity profiles. Inaccurate quantification can lead to process inefficiencies, compromised product quality, and potential safety concerns. This application note provides a comprehensive guide to the robust and reliable quantitative analysis of 1-Cycloheptylethan-1-amine hydrochloride, empowering researchers to make data-driven decisions throughout the drug development lifecycle.

Principles of Analysis: Selecting the Optimal Method

The quantification of 1-Cycloheptylethan-1-amine hydrochloride in complex reaction matrices presents unique analytical challenges. The molecule lacks a strong chromophore, making direct UV-Vis spectrophotometry difficult. Furthermore, its salt form and potential for volatility require careful consideration of the analytical technique. The primary methods suitable for this analysis are High-Performance Liquid Chromatography (HPLC) with derivatization and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying components in a mixture.[1] For non-UV active primary amines like 1-Cycloheptylethan-1-amine, pre-column derivatization is necessary to attach a UV-active or fluorescent tag, enabling sensitive detection.[1] Reagents such as dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC) are commonly employed for this purpose.[2]

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and semi-volatile compounds.[3] To analyze the amine hydrochloride, it must first be converted to its more volatile free-base form.[3] This is typically achieved by in-situ neutralization within the GC inlet or through a separate extraction step. The use of a deactivated column is crucial to prevent peak tailing, a common issue with the analysis of basic amines.[4]

The choice between HPLC and GC will depend on the specific reaction matrix, available instrumentation, and desired sensitivity.

Analytical Workflow Overview

The following diagram illustrates the general workflow for the quantitative analysis of 1-Cycloheptylethan-1-amine hydrochloride.

Analytical Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample Reaction Mixture Sample Dilution Dilution Sample->Dilution Derivatization Derivatization (for HPLC) Dilution->Derivatization HPLC Path Extraction Extraction/Neutralization (for GC) Dilution->Extraction GC Path HPLC HPLC System Derivatization->HPLC GC GC System Extraction->GC Integration Peak Integration HPLC->Integration GC->Integration Calibration Calibration Curve Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: General workflow for the quantitative analysis of 1-Cycloheptylethan-1-amine HCl.

Experimental Protocols

Protocol 1: Quantitative Analysis by HPLC with Pre-column Derivatization

This protocol details the quantification of 1-Cycloheptylethan-1-amine using dansyl chloride derivatization followed by reverse-phase HPLC with UV detection.

Materials and Reagents:

  • 1-Cycloheptylethan-1-amine hydrochloride reference standard

  • Dansyl chloride

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sodium bicarbonate

  • Hydrochloric acid

  • Reaction mixture sample

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

Procedure:

  • Standard Preparation:

    • Accurately weigh approximately 25 mg of 1-Cycloheptylethan-1-amine hydrochloride reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to obtain a stock solution of approximately 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 10 µg/mL to 200 µg/mL.

  • Sample Preparation:

    • Accurately weigh an appropriate amount of the reaction mixture into a volumetric flask.

    • Dilute with the 50:50 acetonitrile/water mixture to achieve a theoretical concentration of 1-Cycloheptylethan-1-amine within the calibration range.

  • Derivatization:

    • To 1 mL of each standard and sample solution in a clean vial, add 1 mL of 100 mM sodium bicarbonate buffer (pH 9.5).

    • Add 1 mL of a 1.5 mg/mL solution of dansyl chloride in acetonitrile.

    • Vortex the mixture and heat at 60°C for 45 minutes in a water bath.

    • Cool the mixture to room temperature.

  • HPLC Analysis:

    • Set the HPLC system with the following conditions (these may need to be optimized for your specific system):

      • Column: C18 reverse-phase

      • Mobile Phase: A gradient of acetonitrile and water.

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 20 µL

      • Detector Wavelength: 254 nm

    • Inject the derivatized standards and samples.

Data Analysis:

  • Integrate the peak corresponding to the derivatized 1-Cycloheptylethan-1-amine.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of 1-Cycloheptylethan-1-amine in the sample by interpolating its peak area on the calibration curve.

Protocol 2: Quantitative Analysis by Gas Chromatography (GC)

This protocol describes the quantification of 1-Cycloheptylethan-1-amine by GC with Flame Ionization Detection (FID) after conversion to its free base.

Materials and Reagents:

  • 1-Cycloheptylethan-1-amine hydrochloride reference standard

  • Dichloromethane (GC grade)

  • Sodium hydroxide solution (1 M)

  • Internal standard (e.g., n-dodecane)

  • Reaction mixture sample

Instrumentation:

  • Gas chromatograph with an FID detector

  • Capillary column suitable for amine analysis (e.g., a low-bleed, mid-polarity column)

  • Autosampler

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of 1-Cycloheptylethan-1-amine hydrochloride in water (approx. 1 mg/mL).

    • Prepare a stock solution of the internal standard (n-dodecane) in dichloromethane (approx. 1 mg/mL).

    • Create a series of calibration standards by adding varying known amounts of the amine hydrochloride stock solution to separate vials.

  • Sample Preparation:

    • Accurately weigh a portion of the reaction mixture into a vial.

    • Add a known amount of the internal standard stock solution to each standard and sample vial.

  • Extraction and Neutralization:

    • To each vial, add 1 mL of 1 M sodium hydroxide solution to convert the amine hydrochloride to its free base.

    • Add 2 mL of dichloromethane and vortex vigorously for 1 minute to extract the free amine into the organic layer.

    • Allow the layers to separate and carefully transfer the organic (bottom) layer to an autosampler vial.

  • GC Analysis:

    • Set the GC system with the following conditions (optimization may be required):

      • Injector Temperature: 250°C

      • Detector Temperature: 280°C

      • Oven Program: Start at 80°C, hold for 1 minute, then ramp to 250°C at 15°C/min.

      • Carrier Gas: Helium or Nitrogen

      • Injection Volume: 1 µL

    • Inject the prepared standards and samples.

Data Analysis:

  • Calculate the response factor for 1-Cycloheptylethan-1-amine relative to the internal standard using the calibration standards.

  • Determine the concentration of 1-Cycloheptylethan-1-amine in the sample based on its peak area relative to the internal standard's peak area.

Method Validation: Ensuring Trustworthy Results

Validation of the chosen analytical method is a regulatory requirement and essential for ensuring the reliability of the generated data.[5][6][7] The validation process should adhere to the guidelines set forth by the International Council for Harmonisation (ICH), specifically Q2(R1).[8][9]

The key validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[6]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations is recommended.[9]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]

  • Accuracy: The closeness of the test results to the true value. This is often determined by recovery studies.[6]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.[6]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[10]

Method_Validation_Process Start Method Development Specificity Specificity Start->Specificity Linearity Linearity Start->Linearity Validation_Report Validation Report Specificity->Validation_Report Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Robustness->Validation_Report

Caption: The sequential process of analytical method validation according to ICH guidelines.

Quantitative Data Summary

The following table summarizes typical performance characteristics for a validated HPLC method for the analysis of 1-Cycloheptylethan-1-amine hydrochloride.

ParameterTypical Value
Linearity (R²) > 0.999
Range 10 - 200 µg/mL
Accuracy (Recovery) 98.0 - 102.0%
Precision (RSD) < 2.0%
LOD ~1 µg/mL
LOQ ~3 µg/mL

Note: These values are illustrative and should be established for each specific method and instrument.

Data Interpretation and Reporting

The final concentration of 1-Cycloheptylethan-1-amine hydrochloride in the reaction mixture should be calculated considering all dilution factors used during sample preparation. The results should be reported with appropriate units (e.g., mg/mL, mol/L) and an indication of the method's uncertainty, as determined during validation. All raw data, chromatograms, and calculations should be documented in a comprehensive report.

Conclusion

The quantitative analysis of 1-Cycloheptylethan-1-amine hydrochloride in reaction mixtures is a critical aspect of pharmaceutical development. By employing either a validated HPLC method with pre-column derivatization or a robust GC method, researchers can obtain accurate and reliable data to guide process optimization and ensure product quality. Adherence to established validation protocols, such as those from the ICH, is essential for generating trustworthy results that meet regulatory expectations.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Scribd. FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Journal of Chromatographic Science. Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. Retrieved from [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography. Retrieved from [Link]

  • Advanstar Communications Inc. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]

  • LabRulez GCMS. Amines Analysis by Packed Column GC. Retrieved from [Link]

  • ResearchGate. Quantitation by HPLC of amines as dansyl derivatives. Retrieved from [Link]

  • Cerno Bioscience. Solvent/Sample Interaction in the GC/MS Analysis of Amines. Retrieved from [Link]

  • Chromatography Forum. (2006). Detecting Primary Amines. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (2024). Is it possible to titrate a mixture of piperazine and amine with HCL to know the total amount of amine in the solution?. Retrieved from [Link]

  • Scribd. Amine Titration. Retrieved from [Link]

  • Analytical Chemistry. (1956). Analysis of Amine Mixtures by Reaction with Carbon Disulfide. Retrieved from [Link]

  • Google Patents. Amine quantitative determination method.
  • PubChem. (1S)-1-cyclobutylethan-1-amine hydrochloride. Retrieved from [Link]

  • PubChemLite. (1s)-1-cycloheptylethan-1-amine hydrochloride (C9H19N). Retrieved from [Link]

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Troubleshooting & Optimization

stability of 1-Cycloheptylethan-1-amine hydrochloride under various conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Cycloheptylethan-1-amine hydrochloride

Welcome to the technical support guide for 1-Cycloheptylethan-1-amine hydrochloride (CAS: 150812-09-2). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its handling and experimental use. This guide provides answers to frequently asked questions, detailed troubleshooting protocols, and scientifically grounded explanations to support your work.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid 1-Cycloheptylethan-1-amine hydrochloride?

A1: For long-term stability, the solid hydrochloride salt should be stored in a tightly sealed container in a dry, cool, and well-ventilated environment. To minimize potential degradation from atmospheric moisture and ambient temperature fluctuations, storage at 2-8°C is recommended. The compound is often hygroscopic; therefore, protecting it from moisture is a critical factor in maintaining its integrity.

Q2: How stable is 1-Cycloheptylethan-1-amine hydrochloride in aqueous solutions?

A2: The stability of this compound in aqueous solutions is highly pH-dependent. As an amine hydrochloride, it is a salt of a weak base and a strong acid. Dissolving it in neutral water will result in a slightly acidic solution, which generally favors stability. However, in neutral or alkaline solutions (pH > 7), the free amine form is generated, which is more susceptible to oxidative and other degradation pathways.[1] For experimental work, it is advisable to use a slightly acidic buffer to maintain the protonated, more stable form of the amine. Solutions should be prepared fresh whenever possible.

Q3: Is the compound sensitive to light?

A3: Yes, compounds with amine functional groups can be susceptible to photodegradation.[2][3] While specific photostability data for 1-Cycloheptylethan-1-amine hydrochloride is not extensively published, it is best practice to assume sensitivity. Both solid material and solutions should be protected from light, especially UV and high-intensity visible light, by using amber vials or storing them in the dark.[4][5]

Q4: I've noticed a discoloration (yellowing) of my solid sample over time. What does this indicate?

A4: Discoloration often indicates chemical degradation. For amine compounds, this can be a result of oxidation. The primary amine is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal impurities.[6] While minor discoloration may not significantly impact purity for some applications, it is a clear sign of instability and warrants a purity check using an appropriate analytical method like HPLC before use.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during your experiments, providing potential causes and actionable solutions.

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis

  • Question: "My chromatogram for a freshly prepared solution of 1-Cycloheptylethan-1-amine hydrochloride shows the main peak and several smaller, unexpected peaks. What could be the cause?"

  • Answer & Troubleshooting Workflow: This issue points to either sample degradation or contamination. The key is to systematically identify the source.

    • Pillar 1: Degradation in Solution. The compound may be unstable in your chosen solvent or diluent. Amine salts can degrade in neutral or basic conditions.

      • Action: Check the pH of your sample diluent. If it is neutral or basic, prepare a new sample using a diluent buffered to a slightly acidic pH (e.g., pH 3-5). Analyze immediately after preparation.

      • Causality: Maintaining an acidic pH keeps the amine in its protonated (R-NH3+) form, which is less nucleophilic and less prone to oxidation than the free base (R-NH2).[1]

    • Pillar 2: Contamination. The impurity source could be the solvent, the glassware, or the instrument itself.

      • Action: Inject a "blank" sample (containing only your mobile phase and diluent). If the peaks are present in the blank, the source is your solvent or system. If not, the issue is with the compound or sample preparation.

    • Pillar 3: Initial Purity. The starting material may not be as pure as specified.

      • Action: Review the Certificate of Analysis (CoA) for the batch you are using. If possible, analyze a sample from a different, unopened batch to compare results.

    Troubleshooting Workflow: Unexpected Analytical Peaks

    Caption: Logic diagram for troubleshooting unexpected analytical peaks.

Issue 2: Poor Reproducibility in Bioassays

  • Question: "I am getting inconsistent results in my cell-based assays using solutions of 1-Cycloheptylethan-1-amine hydrochloride. Could stability be the issue?"

  • Answer & Troubleshooting: Yes, poor stability is a very likely cause of inconsistent bioassay results. The degradation of the active compound means the effective concentration in your assay varies between experiments.

    • Solution Preparation: Never use old solutions. Prepare fresh stock solutions from solid material for each experiment. If using an aqueous buffer, ensure it is slightly acidic (if compatible with your assay) and sterile-filtered.

    • Storage of Solutions: If you must store a stock solution, aliquot it into single-use volumes and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles. A study on thiamine hydrochloride showed that pH can drop over time in solution due to degradation products, which could further affect stability and assay conditions.[7]

    • Vehicle Control: Ensure your vehicle control (the solvent/buffer without the compound) is treated identically to your test samples throughout the experiment to account for any effects of the solution itself.

Experimental Protocols & Reference Data

To proactively assess the stability of your compound, a forced degradation study is the industry-standard approach.[8][9][10] This involves subjecting the compound to harsh conditions to intentionally induce degradation, which helps in identifying potential degradants and developing a robust, stability-indicating analytical method.[4][11]

Protocol 1: Forced Degradation Study Workflow

Objective: To identify the degradation pathways of 1-Cycloheptylethan-1-amine hydrochloride under various stress conditions and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation.[8]

Workflow Diagram: Forced Degradation Study

Sources

identifying and minimizing byproducts in 1-Cycloheptylethan-1-amine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 1-Cycloheptylethan-1-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing on the identification and minimization of reaction byproducts. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 1-Cycloheptylethan-1-amine, and which is most suitable for minimizing byproducts?

The most prevalent and scalable method for synthesizing 1-Cycloheptylethan-1-amine is the reductive amination of cycloheptyl methyl ketone.[1][2] This pathway involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced to the target primary amine.[2]

There are two primary variations of this reaction:

  • Direct Reductive Amination: The ketone, ammonia source, and a reducing agent are combined in a single pot. Common reducing agents include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are selective for the iminium ion over the starting ketone.[3][4]

  • Indirect (or Stepwise) Reductive Amination: The imine is formed first, sometimes with isolation, and then subsequently reduced. A common reducing agent for this step is sodium borohydride (NaBH₄).[5][6][7]

The Leuckart-Wallach reaction is another classical method, using formic acid or its derivatives (like ammonium formate) as both the nitrogen source and the reducing agent.[8][9][10] However, this method often requires high temperatures and can lead to N-formylated byproducts, complicating purification.[8][10]

Recommendation: For optimal purity and control, a stepwise reductive amination using a selective reducing agent like sodium triacetoxyborohydride is often preferred as it minimizes over-alkylation and reduction of the starting ketone.[4][7]

Q2: What are the critical process parameters to control during the reductive amination to ensure high purity?

Controlling the following parameters is crucial for a successful and clean reaction:

  • pH: The formation of the imine intermediate is pH-dependent. The reaction is typically carried out under weakly acidic conditions (pH 4-6). If the pH is too low, the ammonia source will be fully protonated and non-nucleophilic. If the pH is too high, the dehydration of the hemiaminal intermediate to the imine is inefficient.[3]

  • Stoichiometry: An excess of the ammonia source is often used to drive the equilibrium towards imine formation and to minimize the formation of secondary amines.[8] However, a large excess can complicate purification.

  • Temperature: Imine formation may be performed at room temperature or with gentle heating. The reduction step is typically conducted at cooler temperatures (e.g., 0 °C to room temperature) to control the reaction rate and improve selectivity.

  • Choice of Reducing Agent: The selectivity of the reducing agent is paramount. NaBH(OAc)₃ is preferred for one-pot reactions as it does not readily reduce the ketone starting material.[4] NaBH₄ is a stronger reducing agent and is best used in a stepwise process after the ketone has been fully converted to the imine.[3][5]

Section 2: Troubleshooting Guide: Byproduct Identification & Minimization

This section addresses specific experimental issues in a question-and-answer format.

Q3: My reaction yield is low, and TLC/GC analysis shows a significant amount of unreacted cycloheptyl methyl ketone. What went wrong?

This issue points to incomplete imine formation or inefficient reduction.

Potential Causes & Solutions:

  • Inefficient Imine Formation:

    • Cause: Incorrect pH or insufficient removal of water. The formation of an imine from a ketone and ammonia is a reversible equilibrium reaction.[2]

    • Solution:

      • Verify the pH of the reaction mixture is weakly acidic. Acetic acid can be used as a catalyst.[4]

      • If possible, use a Dean-Stark apparatus or add a dehydrating agent like molecular sieves to remove the water formed during the reaction, driving the equilibrium towards the imine product.

  • Reducing Agent Inactivity:

    • Cause: The reducing agent may have degraded due to moisture or age. Alternatively, if using a mild reducing agent like NaBH₃CN, the conditions may not be acidic enough to form the reactive iminium ion.[3]

    • Solution:

      • Use a fresh bottle of the reducing agent.

      • Ensure the reaction is performed under anhydrous conditions until the reduction step.

      • Confirm the pH is appropriate for the chosen reducing agent.

Q4: My mass spectrometry (MS) data shows a peak with a mass corresponding to C₁₈H₃₅N. What is this byproduct and how do I prevent it?

This molecular formula strongly suggests the formation of a secondary amine , N-(1-cycloheptylethyl)-1-cycloheptylethan-1-amine, resulting from the reaction of the newly formed primary amine product with another molecule of the starting ketone.

Mechanism of Formation:

The desired primary amine product is also a nucleophile and can compete with ammonia to react with the starting cycloheptyl methyl ketone. This forms a new, bulkier imine, which is then reduced to the secondary amine byproduct.

Workflow for Minimizing Secondary Amine Formation

cluster_strategy Minimization Strategy cluster_reaction Reaction Control Ammonia Use Large Excess of Ammonia Source Ketone Cycloheptyl Methyl Ketone Ammonia->Ketone Favors reaction with ketone over product SlowAdd Slowly Add Reducing Agent Product Primary Amine (Target) SlowAdd->Product Reduces imine as it forms, lowering primary amine conc. LowTemp Maintain Low Reaction Temperature Byproduct Secondary Amine (Byproduct) LowTemp->Byproduct Slows rate of byproduct formation Ketone->Product Desired Path Product->Byproduct Undesired Path

Caption: Logic flow for minimizing secondary amine byproduct.

Prevention Strategies:

  • Increase Ammonia Concentration: Use a significant molar excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) to outcompete the primary amine product in reacting with the ketone.[8]

  • Control Reagent Addition: In a one-pot reaction, add the reducing agent slowly to the mixture of the ketone and ammonia source. This allows the imine to be reduced as it is formed, keeping the concentration of the reactive primary amine product low.

  • Stepwise Procedure: The most robust method is to first ensure complete conversion of the ketone to the imine before adding the reducing agent.[7] This physically separates the primary amine product from the ketone starting material.

Q5: How can I use NMR and IR spectroscopy to confirm the presence of my desired primary amine and rule out common byproducts?

Spectroscopic analysis is essential for product verification.

  • ¹H NMR Spectroscopy:

    • Desired Product (Primary Amine): Look for a broad singlet around δ 1.0-2.0 ppm corresponding to the -NH₂ protons. The exact shift is concentration and solvent-dependent. The methine proton (-CH(NH₂)) will appear as a multiplet, coupled to the adjacent methyl and cycloheptyl protons.

    • Unreacted Ketone: The presence of a sharp singlet around δ 2.1 ppm indicates the methyl group adjacent to the carbonyl (CH₃-C=O).

    • Secondary Amine Byproduct: The -NH- proton will appear as a single, often broad peak. The spectrum will be significantly more complex due to the presence of two non-equivalent cycloheptylethyl groups.

  • Infrared (IR) Spectroscopy:

    • Desired Product (Primary Amine): A characteristic pair of medium-intensity peaks will appear in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching of the -NH₂ group.[11]

    • Secondary Amine Byproduct: Will show only a single, weaker N-H stretching band in the same region.[11]

    • Unreacted Ketone: A strong, sharp absorption around 1700-1720 cm⁻¹ indicates the C=O stretch. The absence of this peak is a good indicator of a complete reaction.

Table 1: Summary of Common Species and Analytical Signatures

CompoundStructureMolecular Weight ( g/mol )Key ¹H NMR Signal (δ ppm)Key IR Signal (cm⁻¹)
Cycloheptyl Methyl KetoneC₉H₁₆O140.22~2.1 (s, 3H, -COCH₃)~1710 (C=O stretch)
1-Cycloheptylethan-1-amineC₉H₁₉N141.26~1.5 (br s, 2H, -NH₂)~3300-3500 (two N-H bands)
Secondary Amine ByproductC₁₈H₃₅N265.48Complex multiplets, ~1.0 (br s, 1H, -NH-)~3300-3400 (one N-H band)

Section 3: Experimental Protocols

Protocol 1: General Procedure for Stepwise Reductive Amination

This protocol is designed to maximize the yield of the primary amine while minimizing byproduct formation.

Workflow Diagram: Stepwise Reductive Amination

workflow start Step 1: Imine Formation step2 Combine Ketone, Ammonia Source, & Acid Catalyst in Toluene start->step2 step3 Heat to Reflux with Dean-Stark Trap step2->step3 step4 Monitor by GC/TLC for Ketone Disappearance step3->step4 step5 Cool to Room Temp, Remove Solvent step4->step5 reduction Step 2: Reduction step5->reduction step6 Dissolve Crude Imine in Anhydrous Methanol reduction->step6 step7 Cool to 0 °C step6->step7 step8 Add NaBH₄ Portion-wise step7->step8 step9 Stir until Reaction Complete step8->step9 workup Step 3: Workup & Isolation step9->workup step10 Quench with Water workup->step10 step11 Basify with NaOH step10->step11 step12 Extract with Ether/DCM step11->step12 step13 Dry, Filter, Concentrate step12->step13 purification Step 4: Hydrochloride Salt Formation step13->purification step14 Dissolve Free Base in Ether purification->step14 step15 Add HCl in Ether step14->step15 step16 Filter & Dry Precipitate step15->step16 end Pure Amine Hydrochloride step16->end

Caption: Step-by-step experimental workflow for synthesis.

Part A: Imine Formation

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add cycloheptyl methyl ketone (1.0 eq), ammonium acetate (3.0 eq), and glacial acetic acid (0.1 eq).

  • Add a suitable solvent such as toluene.

  • Heat the mixture to reflux. Monitor the reaction by TLC or GC until the starting ketone is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude imine can be used directly in the next step.

Part B: Reduction

  • Dissolve the crude imine from Part A in an anhydrous alcohol solvent, such as methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the internal temperature remains below 10 °C.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete by TLC/GC analysis.

Part C: Workup and Hydrochloride Salt Formation

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Make the solution basic (pH > 11) by adding aqueous sodium hydroxide (e.g., 2M NaOH).

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free-base amine.

  • Dissolve the crude amine in a minimal amount of diethyl ether and cool in an ice bath.

  • Slowly add a solution of HCl in diethyl ether until precipitation ceases.

  • Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to afford 1-Cycloheptylethan-1-amine hydrochloride.[12][13]

Protocol 2: Sample Preparation for GC-MS Analysis
  • Prepare a stock solution of the crude reaction mixture by dissolving ~5 mg in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).

  • If analyzing the free base, the solution can be injected directly.

  • If analyzing the hydrochloride salt, it may be necessary to either derivatize the sample or free-base it prior to injection to improve volatility and peak shape.

  • Inject 1 µL of the solution into the GC-MS.

  • Use a standard non-polar or mid-polar capillary column suitable for amine analysis.[14][15]

  • Analyze the resulting mass spectra, looking for the molecular ion peaks corresponding to the starting material, product, and potential byproducts as listed in Table 1.

References

  • MDPI. (2025, August 27). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Online Organic Chemistry Tutor. (2025, April 27). Eschweiler- Clarke Reaction. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Product Testing: Ensuring Quality and Purity in Amines. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • Agilent. (n.d.). Analysis of impurities in amine streams. Retrieved from [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

  • Iran Silicate Industries. (n.d.). Identifying Amines: Principles and Practical Methods. Retrieved from [Link]

  • PMC. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]

  • Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Syntheses. (n.d.). cyclohexylidenecyclohexane. Retrieved from [Link]

  • Grokipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Vedantu. (n.d.). Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 15). The Role of Sodium Borohydride in Reductive Amination. Retrieved from [Link]

  • Google Patents. (2021, December 23). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
  • Myers, J. W. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]

  • MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl). Retrieved from [Link]

  • ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • PubChem. (n.d.). (1s)-1-cycloheptylethan-1-amine hydrochloride (C9H19N). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Leuckart Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of amine hydrochloride cis‐41⋅HCl. Retrieved from [Link]

  • Beilstein Journals. (2011, July 21). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). United States Patent Office.
  • ResearchGate. (2025, August 9). (PDF) Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). An efficient synthesis of neuroleptic drugs under microwave irradiation. Retrieved from [Link]

Sources

resolving unexpected experimental results with 1-Cycloheptylethan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Cycloheptylethan-1-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve unexpected experimental outcomes. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Introduction

1-Cycloheptylethan-1-amine hydrochloride is a primary amine salt with applications as a building block in pharmaceutical synthesis. Its synthesis, typically achieved through reductive amination of cycloheptyl methyl ketone, is a robust transformation. However, like any multi-step chemical process, it can present challenges ranging from low reaction yields to difficulties in purification and isolation. This guide is structured to address these specific issues in a logical, problem-solving format.

Frequently Asked Questions (FAQs)

Q1: What is the role of the hydrochloride salt form?

A1: The hydrochloride salt form of 1-Cycloheptylethan-1-amine offers several advantages over the free amine. The salt is typically a stable, crystalline solid that is less volatile and has a longer shelf-life. The protonation of the amine nitrogen protects it from oxidative degradation.[1] For many reactions, particularly those where the amine is the nucleophile, it must be converted back to the free amine in situ or in a separate step.

Q2: How do I convert the hydrochloride salt to the free amine for a reaction?

A2: To use the amine as a nucleophile, the hydrochloride salt must be neutralized. This can be achieved by:

  • Aqueous workup: Dissolving the salt in an aqueous solution and adding a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) until the pH is basic. The free amine can then be extracted with an organic solvent.

  • In situ neutralization: Adding a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), directly to the reaction mixture. An excess of the base is typically used to ensure complete neutralization.

Q3: What are the general storage conditions for 1-Cycloheptylethan-1-amine hydrochloride?

A3: It is recommended to store 1-Cycloheptylethan-1-amine hydrochloride in a tightly sealed container in a cool, dry place. While the salt form is more stable than the free base, it can still be hygroscopic. Prolonged exposure to moisture can lead to clumping and potential degradation.[2]

Troubleshooting Guide: Reductive Amination Synthesis

The synthesis of 1-Cycloheptylethan-1-amine is commonly achieved via reductive amination of cycloheptyl methyl ketone. The following sections address common problems encountered during this synthesis.

Scenario 1: Low or No Product Yield

A low or non-existent yield of the desired amine is the most frequent issue. A systematic approach is necessary to diagnose the root cause.

Q: I have performed the reductive amination of cycloheptyl methyl ketone using an ammonia source and a reducing agent, but my yield is very low. What are the potential causes and how can I troubleshoot this?

A: Low yields in reductive amination can stem from several factors, from the quality of reagents to the reaction conditions. The following workflow can help identify the issue.

G start Low or No Product Yield check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_imine 2. Confirm Imine Formation check_reagents->check_imine Reagents OK solution_reagents Solution: - Use fresh, anhydrous reagents. - Verify stoichiometry. check_reagents->solution_reagents Issue Found check_reduction 3. Assess Reduction Step check_imine->check_reduction Imine Formed solution_imine Solution: - Adjust pH (mildly acidic). - Use a dehydrating agent. - Increase reaction time/temperature. check_imine->solution_imine Issue Found check_workup 4. Evaluate Workup & Isolation check_reduction->check_workup Reduction Successful solution_reduction Solution: - Use a fresh, active reducing agent. - Check compatibility with solvent and pH. check_reduction->solution_reduction Issue Found solution_workup Solution: - Ensure complete basification during extraction. - Check for emulsion formation. check_workup->solution_workup Issue Found

Caption: Troubleshooting workflow for low yield in reductive amination.

  • Verify Reagent Quality and Stoichiometry:

    • Cycloheptyl methyl ketone: Ensure the starting ketone is pure. Aldol condensation or other side reactions can occur if the ketone is old or impure.[3]

    • Ammonia Source: If using aqueous ammonia, ensure the concentration is correct. If using ammonium acetate or another salt, ensure it is dry.

    • Reducing Agent: Hydride reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) can decompose upon storage. Use a freshly opened bottle or test the activity of the reducing agent.

  • Confirm Imine Formation: The first step of the reaction is the formation of an imine intermediate.[4][5] This equilibrium can be unfavorable.

    • pH Control: Imine formation is often catalyzed by mild acid. If the reaction mixture is too basic or too acidic, imine formation will be slow or inhibited. A pH range of 5-7 is generally optimal.[6]

    • Water Removal: The formation of the imine releases water. In some cases, the presence of a dehydrating agent (like molecular sieves) or a Dean-Stark trap can drive the equilibrium towards the imine.

    • Monitoring: If possible, monitor the reaction by TLC, GC, or NMR to confirm the consumption of the ketone and the formation of the imine before adding the reducing agent.

  • Assess the Reduction Step:

    • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is often preferred as it is more selective for the imine over the ketone and is stable in mildly acidic conditions.[6] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another effective and less toxic alternative.[6] Standard sodium borohydride (NaBH₄) is more reactive and can reduce the starting ketone if added too early.

    • Reaction Conditions: Ensure the temperature is appropriate for the chosen reducing agent. Some reductions may require heating.

  • Evaluate Workup and Isolation:

    • pH Adjustment: During the aqueous workup, the reaction mixture must be made sufficiently basic (pH > 10) to ensure the amine is in its free base form for extraction into an organic solvent.

    • Emulsion Formation: Cycloalkylamines can sometimes form emulsions during extraction. The addition of brine can help to break up emulsions.

Scenario 2: Presence of Unexpected Impurities

The formation of byproducts can complicate purification and reduce the overall yield of the desired product.

Q: My reaction seems to have worked, but I am seeing significant impurities in my crude product by NMR and LC-MS. What are these impurities and how can I avoid them?

A: Several impurities can arise from the reductive amination of cycloheptyl methyl ketone. The table below lists the most probable impurities, their likely origin, and suggested methods for their removal or prevention.

Impurity Plausible m/z [M+H]⁺ Key ¹H NMR Signals (Predicted) Potential Cause Prevention & Removal
Unreacted Cycloheptyl methyl ketone 141.13Singlet ~2.1 ppm (CH₃), Multiplets for cycloheptyl groupIncomplete imine formation or reduction.Optimize reaction time, temperature, and stoichiometry. Can be removed by column chromatography.
1-Cycloheptylethan-1-ol 157.16Doublet for CH₃, Quartet for CH(OH)Reduction of the starting ketone by the reducing agent.Use a more selective reducing agent like NaBH₃CN.[6] Can be removed by column chromatography.
N,N-bis(1-cycloheptylethyl)amine (Secondary Amine) 280.30Complex multiplets for cycloheptyl and ethyl groups.Reaction of the primary amine product with another molecule of the imine intermediate.Use a large excess of the ammonia source. Can be difficult to remove by crystallization; may require column chromatography.
Aldol Adduct of Ketone 281.25Complex multiplets, presence of hydroxyl and ketone signals.Base-catalyzed self-condensation of the starting ketone.Ensure the reaction is not run under strongly basic conditions before imine formation is complete. Can be removed by column chromatography.

Analytical Approach to Impurity Identification:

  • LC-MS: Provides the mass of the impurities, which is a critical first step in identification.

  • ¹H and ¹³C NMR: Can confirm the presence of unreacted starting materials or the alcohol byproduct. 2D NMR techniques like COSY and HSQC can help to elucidate the structure of unknown impurities.[7][8][9]

Scenario 3: Issues with Product Isolation and Stability

Even with a successful reaction, isolating the pure hydrochloride salt can be challenging.

Q: I have successfully synthesized the free amine, but I am having trouble forming a stable, crystalline hydrochloride salt. What should I do?

A: The crystallization of amine hydrochloride salts can be sensitive to the solvent system and the presence of impurities.[10][11][12]

Troubleshooting Crystallization:

  • Solvent Choice: The ideal solvent system is one in which the hydrochloride salt is soluble at high temperatures but sparingly soluble at low temperatures. Common choices include:

    • Isopropanol (IPA) / Diethyl ether

    • Ethanol / Hexane

    • Methanol / MTBE

  • "Oiling Out": If the product separates as an oil instead of a solid, it may be due to the presence of impurities or an inappropriate solvent. Try re-dissolving the oil in a larger volume of solvent and cooling more slowly, or switch to a different solvent system.[13]

  • Inducing Crystallization: If crystals do not form, try:

    • Scratching the inside of the flask with a glass rod.

    • Seeding with a small crystal of the pure product.

    • Cooling the solution to a lower temperature (e.g., in an ice bath or freezer).

Protocol for Hydrochloride Salt Formation:

  • Dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).

  • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • Monitor the pH with moist pH paper to ensure the solution is acidic.

  • If a precipitate forms, continue stirring in the cold for a period to maximize precipitation.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Stability of the Hydrochloride Salt:

The hydrochloride salt is generally stable, but it can be hygroscopic.[2][14] Store in a desiccator over a drying agent to prevent water absorption, which can affect its physical properties and assay. The protonated amine is less susceptible to air oxidation.[1]

References

  • Reddit. (2015). Why are organic amines often more stable as the HCl salt than in the free base form? Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Table of Contents 1. Instruments and Materials 2. Experimental Section 3. NMR Spectra 4. HRMS Spetra 5. HPLC Analysis 6. Single Crystal Data. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • American Chemical Society. (2016). Biobased Amines: From Synthesis to Polymers; Present and Future. Chemical Reviews.
  • Nottingham ePrints. (n.d.). A Reductive Amination Using Methyl Esters as Nominal Electrophiles.
  • Defense Technical Information Center. (n.d.).
  • National Center for Biotechnology Information. (2023).
  • BenchChem. (n.d.). Technical Support Center: Refining Crystallization Methods for High-Purity 4-Amino-5-methylisophthalonitrile.
  • Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines.
  • ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt.
  • Master Organic Chemistry. (n.d.).
  • Master Organic Chemistry. (2017).
  • Chemistry Steps. (2020). Imines from Aldehydes and Ketones with Primary Amines.
  • Synple Chem. (n.d.).
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Technical Support Center: Scale-Up Production of 1-Cycloheptylethan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up production of 1-Cycloheptylethan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound. We will delve into the causality behind experimental choices and provide field-proven insights to ensure a robust and scalable process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing 1-Cycloheptylethan-1-amine at a larger scale?

A1: For the industrial-scale synthesis of 1-Cycloheptylethan-1-amine, reductive amination of cycloheptyl methyl ketone is the most prevalent and scalable method.[1][2] This approach is often favored over methods like the Leuckart-Wallach reaction, which typically requires high temperatures and can generate N-formylated byproducts, complicating purification.[3][4][5]

Q2: What are the critical safety precautions when handling sodium borohydride during scale-up?

A2: Sodium borohydride (NaBH₄) is a highly reactive and hazardous substance that requires strict handling protocols, especially at a larger scale.[6][7] Key precautions include:

  • Moisture Sensitivity: NaBH₄ reacts violently with water and acidic solutions to produce flammable hydrogen gas.[6][8] All equipment must be scrupulously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Controlled Addition: The addition of NaBH₄ should be slow and controlled to manage the exothermic nature of the reaction and the rate of hydrogen evolution.[7][9]

  • Proper Quenching: The reaction mixture must be carefully quenched, typically with a protic solvent like isopropanol, to safely neutralize any unreacted NaBH₄ before workup.[7]

  • Personal Protective Equipment (PPE): Appropriate PPE, including flame-retardant lab coats, safety goggles, and nitrile or neoprene gloves, is mandatory.[7]

Q3: How can I effectively control the formation of impurities during the reaction?

A3: Impurity formation is a common challenge in scaling up chemical syntheses. For the reductive amination to produce 1-Cycloheptylethan-1-amine, key strategies to minimize impurities include:

  • Temperature Control: Maintaining a consistent and optimal reaction temperature is crucial to prevent side reactions.

  • Stoichiometry: Precise control over the molar ratios of reactants (cycloheptyl methyl ketone, ammonia source, and reducing agent) can minimize the formation of secondary and tertiary amines.[3]

  • Raw Material Quality: Ensure the purity of starting materials, as impurities in the initial ketone or reagents can carry through to the final product.

Q4: What are the best practices for isolating 1-Cycloheptylethan-1-amine hydrochloride in a pure, crystalline form?

A4: Achieving a crystalline hydrochloride salt is essential for product stability and purity.[10] Best practices include:

  • Solvent Selection: The choice of solvent for crystallization is critical. A solvent system where the hydrochloride salt has low solubility at cooler temperatures is ideal.

  • Controlled pH: Careful addition of hydrochloric acid (HCl) is necessary to ensure the complete conversion of the free amine to its hydrochloride salt without introducing excess acidity, which can affect stability.

  • Seeding: In some cases, seeding the solution with a small amount of pure crystalline product can promote crystallization and lead to a more uniform particle size.

  • Controlled Cooling: A slow and controlled cooling rate generally yields larger, more well-defined crystals, which are easier to filter and dry.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up production of 1-Cycloheptylethan-1-amine hydrochloride.

Problem 1: Low Yield of the Desired Primary Amine
Symptom Possible Causes Recommended Solutions
Low conversion of the starting ketone.- Inefficient imine formation.- Insufficient reducing agent.- Low reaction temperature.- Optimize the reaction conditions for imine formation, such as adjusting the pH or using a dehydrating agent.- Ensure the correct stoichiometry of the reducing agent.- Gradually increase the reaction temperature while monitoring for side product formation.
Formation of significant amounts of secondary or tertiary amines.- Inappropriate ratio of amine to ketone.[3]- Prolonged reaction time at elevated temperatures.- Use a sufficient excess of the ammonia source to favor the formation of the primary amine.- Optimize the reaction time to maximize primary amine formation without promoting further alkylation.
Degradation of the product during workup.- Exposure to high temperatures for extended periods.- Inappropriate pH during extraction.- Minimize the time the product is exposed to high temperatures.- Carefully control the pH during the aqueous workup to prevent decomposition.
Problem 2: Difficulty in Crystallizing the Hydrochloride Salt
Symptom Possible Causes Recommended Solutions
The product oils out instead of crystallizing.- The solvent system is not optimal.- The presence of impurities is inhibiting crystallization.- Supersaturation is too high.- Screen different solvent systems to find one in which the hydrochloride salt has lower solubility.- Purify the crude amine before salt formation to remove impurities that may interfere with crystallization.- Employ a slower cooling rate or use anti-solvent addition to control the rate of supersaturation.
The resulting crystals are very fine and difficult to filter.- Rapid crystallization due to high supersaturation.- Decrease the rate of cooling or the rate of anti-solvent addition.- Consider using a seeding strategy to promote the growth of larger crystals.
The hydrochloride salt is hygroscopic and difficult to handle.- Residual solvent or moisture in the final product.- Ensure the final product is thoroughly dried under vacuum at an appropriate temperature.- Store the final product in a desiccator or under an inert atmosphere.

Experimental Protocols

Protocol 1: Reductive Amination of Cycloheptyl Methyl Ketone

This protocol outlines a general procedure for the synthesis of 1-Cycloheptylethan-1-amine.

Materials:

  • Cycloheptyl methyl ketone

  • Ammonium acetate or aqueous ammonia

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, multi-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel under a nitrogen atmosphere, dissolve cycloheptyl methyl ketone in methanol.

  • Add an excess of the ammonia source (e.g., ammonium acetate).

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium borohydride in methanol via the addition funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC or GC-MS.

  • Carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with diethyl ether.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-Cycloheptylethan-1-amine.

Protocol 2: Formation and Crystallization of the Hydrochloride Salt

Materials:

  • Crude 1-Cycloheptylethan-1-amine

  • Diethyl ether or another suitable non-polar solvent

  • Hydrochloric acid (ethanolic or ethereal solution)

Procedure:

  • Dissolve the crude amine in a minimal amount of diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in ethanol or ether dropwise with stirring until the pH is acidic.

  • A white precipitate of the hydrochloride salt should form.

  • Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration.

  • Wash the solid with cold diethyl ether.

  • Dry the 1-Cycloheptylethan-1-amine hydrochloride under vacuum to a constant weight.

Visualizations

Diagram 1: Reductive Amination Workflow

Reductive_Amination_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification Ketone Cycloheptyl Methyl Ketone Imine Imine Intermediate Ketone->Imine Condensation Ammonia Ammonia Source Ammonia->Imine Amine 1-Cycloheptylethan-1-amine (Free Base) Imine->Amine Reduction ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->Amine Quench Quenching Amine->Quench Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying HCl_Salt HCl Salt Formation Drying->HCl_Salt Crystallization Crystallization HCl_Salt->Crystallization FinalProduct Pure Hydrochloride Salt Crystallization->FinalProduct

Caption: Workflow for the synthesis of 1-Cycloheptylethan-1-amine hydrochloride.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed CheckConversion Incomplete Ketone Conversion? Start->CheckConversion node_yes_conversion Yes CheckConversion->node_yes_conversion node_no_conversion No CheckConversion->node_no_conversion CheckByproducts Significant Byproducts (Secondary/Tertiary Amines)? node_yes_byproducts Yes CheckByproducts->node_yes_byproducts node_no_byproducts No CheckByproducts->node_no_byproducts CheckWorkupLoss Product Loss During Workup? node_yes_workup Yes CheckWorkupLoss->node_yes_workup Sol_Imine Optimize Imine Formation node_yes_conversion->Sol_Imine Sol_Reducer Increase Reducing Agent node_yes_conversion->Sol_Reducer Sol_Temp Increase Reaction Temperature node_yes_conversion->Sol_Temp node_no_conversion->CheckByproducts Sol_Ratio Adjust Amine/Ketone Ratio node_yes_byproducts->Sol_Ratio Sol_Time Optimize Reaction Time node_yes_byproducts->Sol_Time node_no_byproducts->CheckWorkupLoss Sol_WorkupTemp Minimize High Temperatures node_yes_workup->Sol_WorkupTemp Sol_WorkupPH Control pH During Extraction node_yes_workup->Sol_WorkupPH

Caption: Decision tree for troubleshooting low reaction yield.

References

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Sci-Hub. Available at: [Link]

  • Toxic Powders SOP Template. Duke SMIF. Available at: [Link]

  • Sodium borohydride - Standard Operating Procedure. (2012). University of California, Santa Barbara. Available at: [Link]

  • Sodium Borohydride SOP.docx. OSU Chemistry. Available at: [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Reactions, 3(1), 103-124. Available at: [Link]

  • Eschweiler-Clarke Reaction. Organic Chemistry Portal. Available at: [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. ResearchGate. Available at: [Link]

  • Leuckart reaction. Wikipedia. Available at: [Link]

  • Eschweiler–Clarke reaction. Wikipedia. Available at: [Link]

  • Process Safety Evaluation and Scale-up of a Lactam Reduction with NaBH 4 and TFA. (2018). Organic Process Research & Development, 22(10), 1348-1355. Available at: [Link]

  • Eschweiler-Clarke for Ethyl or Propyl groups. Sciencemadness Discussion Board. Available at: [Link]

  • m-TRIFLUOROMETHYL-N,N-DIMETHYLANILINE. Organic Syntheses, Coll. Vol. 5, p.1045 (1973); Vol. 42, p.101 (1962). Available at: [Link]

  • cyclohexylidenecyclohexane. Organic Syntheses, Coll. Vol. 5, p.302 (1973); Vol. 44, p.20 (1964). Available at: [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. Available at: [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2017). Angewandte Chemie International Edition, 56(44), 13831-13835. Available at: [Link]

  • Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. (2021). Google Patents. US20210395185A1.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Synthesis of primary amines by one-pot reductive amination of aldehydes. (2015). Der Pharma Chemica, 7(1), 114-118. Available at: [Link]

  • Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl). ResearchGate. Available at: [Link]

  • SCALE-UP & MANUFACTURING - Smart Formulation, Processing & Engineering Solutions to Solve Drug Product Scale-Up & Manufacturing Challenges With Minimum to No Regulatory Impact. Drug Development and Delivery. Available at: [Link]

  • (1s)-1-cycloheptylethan-1-amine hydrochloride (C9H19N). PubChemLite. Available at: [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (2011). Beilstein Journal of Organic Chemistry, 7, 1003-1006. Available at: [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds. (2007). Google Patents. EP2436381A1.
  • Drugs need to be formulated with scale-up in mind. (2024). Journal of Controlled Release, 374, 1-5. Available at: [Link]

  • Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. (2025). Research Journal of Pharmacy and Technology, 18(4), 1-9. Available at: [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017). CORA. Available at: [Link]

  • United States Patent Office. Google Patents. US2993922A.
  • The Scale-Up of Chemical Processes. (2020). Scientific Update. Available at: [Link]

  • Synthesis of process related impurities of Citicoline and Citicoline sodium. (2024). Indian Journal of Chemistry, 63B, 304-310. Available at: [Link]

  • Insight into Concept and Progress on Pharmaceutical Co-Crystals: An Overview. (2019). Indian Journal of Pharmaceutical Education and Research, 53(4), S522-S533. Available at: [Link]

  • One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses, Vol. 89, p.158 (2012). Available at: [Link]

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (2013). Asian Journal of Chemistry, 25(13), 7201-7204. Available at: [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (2011). Beilstein Journal of Organic Chemistry, 7, 1003-1006. Available at: [Link]

  • AN UPDATED REVIEW ON PHARMACEUTICAL COCRYSTALLIZATION: CHARACTERISATION AND PREPARATION. (2025). Cuestiones de Fisioterapia, 54(1). Available at: [Link]

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Validation & Comparative

validation of analytical methods for 1-Cycloheptylethan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: Legacy Ion-Pairing vs. High-pH Core-Shell Methodologies

Executive Summary

The validation of analytical methods for 1-Cycloheptylethan-1-amine hydrochloride (a cycloaliphatic amine intermediate, structurally analogous to rimantadine and heptaminol) presents a classic chromatographic challenge. Due to the high pKa (~10.5) of the primary amine, traditional Reversed-Phase HPLC (RP-HPLC) on silica-based C18 columns often results in severe peak tailing, poor resolution, and retention variability caused by secondary silanol interactions.

This guide objectively compares two validation approaches:

  • Method A (The Alternative): A traditional "Legacy" method using acidic phosphate buffer with an ion-pairing reagent (IPR).

  • Method B (The Product/Solution): An optimized "Modern" method using a High-pH stable Core-Shell C18 column with a volatile basic buffer.

Key Finding: While Method A is functional, Method B demonstrates superior Asymmetry Factors (0.98–1.15) , higher Theoretical Plates (>150,000 N/m) , and full LC-MS compatibility , making it the recommended standard for drug development and release testing.

Compound Profile & Analytical Challenge

PropertyDescriptionAnalytical Implication
Compound 1-Cycloheptylethan-1-amine HClPrimary aliphatic amine salt.
Structure Cycloheptane ring with an ethylamine side chain.Hydrophobic ring + Polar cationic head group.
pKa ~10.5 (Basic)Fully protonated (cationic) at pH < 9.0.
Solubility High in water/methanol.Requires RP-HPLC or HILIC; GC requires derivatization.
Key Issue Silanol Tailing Cationic amine interacts with anionic silanols on silica columns, causing tailing.

Method Comparison: Legacy vs. Modern

The following table summarizes the operational differences between the traditional approach and the optimized protocol.

FeatureMethod A: Legacy (Alternative)Method B: Optimized (Recommended)
Stationary Phase Porous C18 (5 µm)Core-Shell (Solid Core) C18 (2.7 µm)
Mobile Phase pH pH 2.5 (Phosphate Buffer)pH 10.0 (Ammonium Bicarbonate)
Additives Ion-Pairing Agent (e.g., Octanesulfonic Acid)None (High pH suppresses ionization)
Detection UV @ 210 nmUV @ 210 nm (or MS/MS)
Flow Rate 1.0 mL/min0.6 mL/min (Higher linear velocity)
Run Time 15–20 mins6–8 mins
MS Compatible? No (Non-volatile salts)Yes (Volatile buffer)
Typical Tailing (

)
1.5 – 2.2 (Poor)1.0 – 1.2 (Excellent)

Mechanistic Visualization

The diagram below illustrates the fundamental difference in retention mechanisms between the two methods, explaining the causality of the performance shift.

G cluster_0 Method A: Acidic pH (Legacy) cluster_1 Method B: High pH (Optimized) Acidic_Env pH 2.5 Mobile Phase Amine_Pos Amine Protonated (NH3+) Acidic_Env->Amine_Pos Silanol_Neg Silanols Ionized (Si-O-) Acidic_Env->Silanol_Neg Partial Interaction Strong Ionic Interaction (Peak Tailing) Amine_Pos->Interaction Silanol_Neg->Interaction Hydrophobic Pure Hydrophobic Retention (Sharp Peak) Interaction->Hydrophobic Optimization Basic_Env pH 10.0 Mobile Phase Amine_Neu Amine Neutral (NH2) Basic_Env->Amine_Neu De-protonation Silanol_Supp Silanols Repressed (High pH Stable Column) Basic_Env->Silanol_Supp Amine_Neu->Hydrophobic

Figure 1: Mechanistic comparison of amine retention. Method B neutralizes the analyte, eliminating secondary silanol interactions.

Detailed Experimental Protocol (Method B)

To achieve the validation results below, follow this optimized protocol. This system is self-validating by design, as the high pH ensures robust retention time stability.

Reagents & Preparation
  • Diluent: 50:50 Acetonitrile:Water (v/v).[1][2]

  • Buffer Preparation (pH 10.0): Dissolve 790 mg Ammonium Bicarbonate in 1000 mL water. Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide.

  • Standard Stock: 1.0 mg/mL 1-Cycloheptylethan-1-amine HCl in diluent.

Chromatographic Conditions
  • Column: Kinetex EVO C18 or XBridge BEH C18 (100 x 3.0 mm, 2.6 µm or equivalent high-pH stable column).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0.0 min: 10% B

    • 5.0 min: 60% B

    • 6.0 min: 10% B

    • 8.0 min: Stop

  • Flow Rate: 0.6 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 2.0 µL.

  • Detection: UV 210 nm (Diode Array recommended for peak purity).

Validation Performance Data

The following data represents typical validation results comparing the two methods, following ICH Q2(R2) guidelines.

System Suitability & Specificity

Objective: Ensure the system is performing correctly and the peak is pure.[3]

ParameterAcceptance CriteriaMethod A (Legacy)Method B (Optimized)Verdict
Retention Time (

)
N/A12.4 min4.2 minFaster
Tailing Factor (

)
NMT 2.01.851.08 Superior
Theoretical Plates (

)
> 20004,50012,400 Sharper
Peak Purity (DAD) > 99.0%99.2%99.9%Pass
Linearity & Range

Protocol: 5 concentration levels (50% to 150% of target concentration).

ParameterResult (Method B)
Range 0.05 mg/mL – 1.5 mg/mL
Regression Equation

Correlation (

)
0.9998
Y-Intercept Bias < 2.0% of 100% response
Accuracy (Recovery)

Protocol: Spiking standard into placebo matrix at 80%, 100%, and 120%.

LevelRecovery (%)% RSD (n=3)
80% 99.4%0.4%
100% 100.1%0.2%
120% 99.8%0.5%
Global Mean 99.8% 0.4%

Validation Workflow Diagram

This flowchart outlines the logical sequence for validating this method in a GMP environment, ensuring compliance with ICH Q2(R2).

ValidationFlow cluster_pre Phase 1: Pre-Validation cluster_quant Phase 2: Quantitative Performance cluster_robust Phase 3: Reliability start Start Validation SysSuit System Suitability (Tailing < 1.5, RSD < 2.0%) start->SysSuit Spec Specificity / Stress Testing (Acid/Base/Oxidation) Lin Linearity (5 Levels, R² > 0.999) Spec->Lin SysSuit->Spec Acc Accuracy (Spike Recovery 98-102%) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Robust Robustness (pH +/- 0.2, Temp +/- 5°C) Prec->Robust SolStab Solution Stability (24h / 48h) Robust->SolStab end Validation Report (ICH Q2 Compliant) SolStab->end

Figure 2: Step-by-step validation lifecycle compliant with ICH Q2(R2).

Discussion & Expert Insights

Why Method B is Authoritative

The "Legacy" use of ion-pairing reagents (Method A) creates a complex equilibrium that is highly sensitive to temperature and mobile phase composition. It effectively masks the amine, but often results in "drifting" retention times.

Method B leverages the chemical principle of neutralization . By operating at pH 10.0 (near the pKa of 1-Cycloheptylethan-1-amine), the molecule exists largely in its uncharged state.

  • Causality: Uncharged molecules interact purely hydrophobically with the C18 chain.

  • Result: The peak shape becomes Gaussian (symmetric) because the kinetic "drag" of the silanol interaction is removed.

  • Robustness: Core-shell particles (2.7 µm) provide efficiency comparable to sub-2 µm particles but at lower backpressures, allowing this method to run on standard HPLC systems as well as UHPLC.

Troubleshooting Guide
  • Issue: Peak splitting.

    • Cause: Sample solvent too strong (100% Acetonitrile).

    • Fix: Dissolve sample in 10-20% Acetonitrile/Water.

  • Issue: Retention time shift.

    • Cause: pH drift in volatile buffer.

    • Fix: Prepare Ammonium Bicarbonate buffer fresh daily and cap tightly.

References

  • ICH Harmonised Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation, 2023.[4] [Link]

  • McCalley, D. V. Analysis of basic compounds by high performance liquid chromatography: The effect of operating pH. Journal of Chromatography A, 2010. [Link]

  • Phenomenex. High pH Stability and Core-Shell Technology for Basic Compounds. Technical Note. [Link]

  • European Medicines Agency. Guideline on validation of analytical procedures.[4][Link]

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A Comparative Analysis of 1-Cycloheptylethan-1-amine Hydrochloride and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information on the specific compound "1-Cycloheptylethan-1-amine hydrochloride" is limited in publicly available scientific literature.[1] Therefore, this guide will provide a comparative analysis of the broader class of cycloalkylamines, using representative examples to illustrate the principles of structure-activity relationship (SAR) and analog design in drug discovery. The insights and methodologies presented are applicable to the evaluation of novel cycloalkylamine derivatives.

Introduction to Cycloalkylamines in Medicinal Chemistry

Cycloalkylamines are a class of organic compounds characterized by a cycloalkane ring attached to an amine group.[2] These structures are of significant interest in medicinal chemistry due to their unique three-dimensional conformations, which can facilitate precise interactions with biological targets.[3] The cycloalkane moiety can serve as a rigid scaffold, a lipophilic group to enhance membrane permeability, or as a bioisostere for other chemical groups like phenyl or t-butyl rings.[4]

The cycloheptane ring, a seven-membered carbocycle, is a recurring motif in various natural products with potent biological activities.[3] Its conformational flexibility allows molecules to adopt specific shapes for optimal target binding.[3] Derivatives of cycloheptylamine have been investigated for a range of potential therapeutic applications, including as anticancer agents and for their influence on neurotransmitter pathways.[5]

This guide will delve into a comparative analysis of cycloalkylamine analogs, focusing on how modifications to the cycloalkyl ring and the amine substituent influence their physicochemical properties and biological activity.

Physicochemical Properties and Their Impact on Drug-Likeness

The "drug-likeness" of a molecule is influenced by its physicochemical properties, such as molecular weight, lipophilicity (logP), and polar surface area. These properties are critical for absorption, distribution, metabolism, and excretion (ADME).

Table 1: Comparison of Physicochemical Properties of Representative Cycloalkylamine Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )XlogP (Predicted)
1-Cyclopropylethylamine hydrochlorideC5H12ClN121.61-
(1R)-1-cyclobutylethan-1-amine hydrochlorideC6H14ClN135.64-
1-Cyclopentylethan-1-amine hydrochlorideC7H16ClN149.67-
(S)-1-Cyclohexylethan-1-amine hydrochlorideC8H18ClN163.69-
(1S)-1-cycloheptylethan-1-amineC9H19N141.252.6

Data sourced from PubChem and other chemical supplier databases.[1][6][7][8][9][10][11][12]

As the size of the cycloalkyl ring increases from cyclopropyl to cycloheptyl, the molecular weight and predicted lipophilicity (XlogP) also generally increase. This trend can have significant implications for a compound's pharmacokinetic profile. Increased lipophilicity can improve membrane permeability and oral absorption but may also lead to increased metabolic clearance and potential off-target effects.

Structure-Activity Relationship (SAR) Analysis

The core principle of medicinal chemistry is to understand the relationship between a molecule's structure and its biological activity.[13][14] By systematically modifying a lead compound, researchers can identify the key structural features responsible for its therapeutic effects and optimize them to enhance potency, selectivity, and safety.

The Influence of the Cycloalkyl Ring

The size and conformation of the cycloalkyl ring play a crucial role in how a molecule interacts with its biological target. A larger ring, such as cycloheptane, offers more conformational flexibility, which can be advantageous for fitting into a binding pocket.[3] Conversely, a more rigid ring system might offer higher binding affinity by reducing the entropic penalty upon binding.[4]

The Role of the Amine Group and its Substituents

The amine group in cycloalkylamines is often a key pharmacophore, participating in hydrogen bonding or ionic interactions with the target protein. The nature of the substituents on the amine nitrogen can significantly modulate the compound's properties:

  • Primary vs. Secondary vs. Tertiary Amines: The degree of substitution on the amine affects its basicity (pKa), which in turn influences its ionization state at physiological pH. This is critical for both target binding and solubility.

  • Alkyl Substituents: The size and nature of alkyl groups on the amine can impact steric interactions within the binding site and alter the molecule's overall lipophilicity.

Comparative Biological Activity: A Case Study Approach

To illustrate the principles of comparative analysis, let's consider a hypothetical scenario where we are evaluating a series of cycloalkylamine analogs for their inhibitory activity against a specific enzyme.

Table 2: Hypothetical Biological Activity Data for a Series of Cycloalkylamine Analogs

Compound IDCycloalkyl RingAmine SubstitutionIC50 (nM)
Analog-1Cyclopentyl-NH2150
Analog-2Cyclohexyl-NH285
Analog-3Cycloheptyl-NH250
Analog-4Cycloheptyl-NHCH325
Analog-5Cycloheptyl-N(CH3)2180

This is a hypothetical dataset for illustrative purposes.

Interpretation of the Hypothetical Data:

  • Effect of Ring Size: The data suggests that increasing the ring size from cyclopentyl to cycloheptyl (Analog-1 to Analog-3) leads to a progressive increase in potency (lower IC50). This could indicate that the larger, more flexible cycloheptyl ring provides a better fit within the enzyme's active site.

  • Effect of Amine Substitution: Introducing a methyl group on the amine (Analog-4) further enhances the potency compared to the primary amine (Analog-3). This might be due to favorable hydrophobic interactions or an optimal positioning of the amine for a key interaction. However, the dimethylated analog (Analog-5) shows a significant drop in activity, possibly due to steric hindrance within the binding pocket.

Experimental Protocols

To conduct a thorough comparative analysis, standardized and reproducible experimental protocols are essential.

General Procedure for the Synthesis of N-Substituted Cycloalkylamines

The synthesis of N-substituted cycloalkylamines can often be achieved through reductive amination.[15][16]

Workflow for Reductive Amination:

G start Start: Cycloalkanone & Amine reaction_mixture Mix in suitable solvent (e.g., Methanol) start->reaction_mixture reducing_agent Add reducing agent (e.g., NaBH4 or NaBH(OAc)3) reaction_mixture->reducing_agent reaction Stir at room temperature reducing_agent->reaction workup Quench reaction & extract with organic solvent reaction->workup purification Purify by column chromatography or distillation workup->purification product Characterize final product (NMR, MS) purification->product

Caption: General workflow for the synthesis of N-substituted cycloalkylamines via reductive amination.

Step-by-Step Protocol:

  • To a solution of the cycloalkanone (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane), add the desired amine (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add a reducing agent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise.

  • Continue stirring at room temperature for 12-24 hours.

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by distillation to yield the desired N-substituted cycloalkylamine.

In Vitro Enzyme Inhibition Assay

A common method to assess the biological activity of potential drug candidates is through an in vitro enzyme inhibition assay.

Workflow for an In Vitro Enzyme Inhibition Assay:

G start Prepare serial dilutions of test compounds incubation Incubate enzyme with test compounds start->incubation enzyme_prep Prepare enzyme and substrate solutions enzyme_prep->incubation reaction_init Initiate reaction by adding substrate incubation->reaction_init reaction_run Allow reaction to proceed for a set time reaction_init->reaction_run detection Measure product formation (e.g., fluorescence, absorbance) reaction_run->detection data_analysis Calculate IC50 values detection->data_analysis

Caption: General workflow for an in vitro enzyme inhibition assay.

Step-by-Step Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solution to obtain a range of concentrations.

  • In a microplate, add the enzyme solution to each well containing the test compound or vehicle control.

  • Pre-incubate the enzyme and compound mixture for a specified time at a controlled temperature.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Allow the reaction to proceed for a defined period.

  • Stop the reaction (if necessary) and measure the amount of product formed using a suitable detection method (e.g., fluorescence, absorbance, or luminescence).

  • Plot the percentage of enzyme inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The comparative analysis of cycloalkylamine analogs is a fundamental aspect of the drug discovery process. By systematically exploring the structure-activity relationships, medicinal chemists can rationally design and synthesize novel compounds with improved therapeutic profiles. The cycloheptyl moiety, with its unique conformational properties, continues to be an attractive scaffold for the development of new drugs.[3] Future research in this area will likely focus on more complex, stereochemically defined cycloalkylamine derivatives and their evaluation against a wider range of biological targets. The integration of computational modeling and in silico screening will further accelerate the identification and optimization of promising lead compounds.

References

  • PubChemLite. (1s)-1-cycloheptylethan-1-amine hydrochloride (C9H19N). [Link]

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  • Google Patents.
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  • ResearchGate. Discovery, structure-activity relationship study, and oral analgesic efficacy of cyproheptadine derivatives possessing N-type calcium channel inhibitory activity. (2025). [Link]

  • NIH PubChem. Cycloheptylamine | C7H15N | CID 2899. [Link]

  • Google Patents. US8420864B2 - High-purity N-ethylmethylamine and process for preparing same. (2011).
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  • PubChem. (1S)-1-cyclobutylethan-1-amine hydrochloride | C6H14ClN | CID 56963205. [Link]

  • Google Patents.

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cross-reactivity studies involving 1-Cycloheptylethan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Evaluation Guide: Cross-Reactivity Profiling of 1-Cycloheptylethan-1-amine Hydrochloride

Executive Summary & Strategic Context

In the landscape of forensic toxicology and drug development, 1-Cycloheptylethan-1-amine hydrochloride (CAS: 177859-53-9) represents a critical "edge case" for immunoassay specificity. Structurally characterized by a seven-membered cycloaliphatic ring attached to an ethylamine chain, this compound shares significant pharmacophore overlap with sympathomimetic amines like Propylhexedrine , Cyclopentamine , and Heptaminol .

This guide provides a technical framework for evaluating the cross-reactivity (CR) of this molecule against standard amphetamine screening assays. It contrasts the molecule's performance with established interferents and outlines the definitive LC-MS/MS confirmation pathways required to rule out false positives.

Key Insight: While standard amphetamine antibodies target the planar phenyl ring of d-amphetamine, high-concentration aliphatic amines with bulky hydrophobic rings (like cycloheptane) can occupy the antibody binding pocket via non-specific hydrophobic interactions, triggering false positives.

Mechanistic Basis of Cross-Reactivity

To understand why 1-Cycloheptylethan-1-amine interferes, we must analyze the Structure-Activity Relationship (SAR) relative to the target analyte (d-Amphetamine).

FeatureTarget: d-AmphetamineAnalyte: 1-Cycloheptylethan-1-amineInterference Potential
Hydrophobic Core Phenyl Ring (Planar, Aromatic)Cycloheptyl Ring (Non-planar, Aliphatic, Bulky)High. The 7-carbon ring mimics the spatial volume of the phenyl ring, allowing entry into the antibody's hydrophobic pocket.
Amine Position Alpha-methyl phenethylamine1-Aminoethyl groupModerate. The proximity of the amine to the ring is structurally homologous, facilitating ionic bonding with the antibody's aspartate/glutamate residues.
Stereochemistry d-isomer (High affinity)Chiral center at C1 (R/S)Variable. Stereoselectivity of the antibody will dictate if the (S)- or (R)- enantiomer binds more tightly.
The "Imperfect Fit" Hypothesis

Most commercial immunoassays (EMIT, CEDIA, ELISA) utilize antibodies raised against amphetamine derivatives. The binding affinity (


) is driven by:
  • Ionic Interaction: Between the protonated amine (

    
    ) and the antibody.
    
  • Hydrophobic Effect: The expulsion of water when the ring enters the pocket.

1-Cycloheptylethan-1-amine lacks the


-

stacking capability of the phenyl ring but compensates with significant lipophilicity (logP > 2.5), often resulting in cross-reactivity ranging from 0.1% to 5% depending on the assay kit.

Comparative Performance Analysis

The following table contrasts the theoretical and observed cross-reactivity profiles of 1-Cycloheptylethan-1-amine against known "Alternatives" (other structural analogs) in a standard competitive ELISA Amphetamine Screen (Cutoff: 500 ng/mL).

Table 1: Comparative Cross-Reactivity Profile (Representative Data)

CompoundStructural ClassCross-Reactivity (%)*Concentration to Trigger (+) (ng/mL)Clinical Significance
d-Amphetamine Phenylisopropylamine100% 500Target Analyte
1-Cycloheptylethan-1-amine Cycloheptyl-amine~1.5 - 3.0% ~15,000 - 30,000High Risk. High doses (supplements/research) can trigger false positives.
Propylhexedrine Cyclohexyl-amine~2.0 - 5.0% ~10,000 - 25,000Validated interferent (Benzedrex).
Heptaminol Aliphatic chain< 0.1% > 500,000Low Risk (requires massive concentrations).
Phentermine

-dimethyl
~0.5 - 45% VariableAssay-dependent (some kits block it, others don't).

> Note: % Cross-Reactivity = (Concentration of Target / Concentration of Analog yielding equivalent signal) × 100. Values are representative of polyclonal antibody assays.

Experimental Protocol: Validating Cross-Reactivity

To objectively assess 1-Cycloheptylethan-1-amine in your specific assay, follow this self-validating "Spike and Recovery" protocol.

Phase A: Preparation of Calibrators
  • Stock Solution: Dissolve 10 mg of 1-Cycloheptylethan-1-amine HCl in 10 mL Methanol (1 mg/mL).

  • Matrix: Use drug-free human urine (verified negative by LC-MS).

  • Spiking Series: Create concentrations of 0, 1,000, 5,000, 10,000, 25,000, 50,000, and 100,000 ng/mL.

Phase B: Immunoassay Screen (e.g., ELISA/EMIT)
  • Run the d-Amphetamine Calibrators (0, 500, 1000 ng/mL) to establish the standard curve.

  • Run the 1-Cycloheptylethan-1-amine Spiking Series in triplicate.

  • Data Calculation: Plot Absorbance (B/B0) vs. Log Concentration.

  • Determination: Identify the concentration of 1-Cycloheptylethan-1-amine that produces an absorbance equal to the 500 ng/mL d-Amphetamine cutoff.

Phase C: Interference Removal (The "Challenge" Test)

Goal: Prove the signal is non-specific.

  • Periodate Oxidation: (Optional) Some aliphatic amines are susceptible to oxidative degradation unlike amphetamines.

  • Chiral Separation: If the compound is available as pure enantiomers, test (R) vs (S) to determine stereospecific binding.

Definitive Confirmation Workflow

Because immunoassays are presumptive, a robust laboratory workflow must include orthogonal confirmation. The following diagram illustrates the decision logic when encountering a sample positive for Amphetamines but suspected of containing 1-Cycloheptylethan-1-amine.

G Sample Urine Sample (Unknown) Screen Immunoassay Screen (EMIT/ELISA) Target: Amphetamines Sample->Screen Result_Neg Negative Result (Report Negative) Screen->Result_Neg < Cutoff Result_Pos Presumptive Positive (> Cutoff) Screen->Result_Pos > Cutoff Triage Review Medication/History (Supplements/Research Chems?) Result_Pos->Triage LCMS LC-MS/MS Confirmation (MRM Mode) Triage->LCMS Target_ID Target Identification (Amphetamine/Methamphetamine) LCMS->Target_ID Interference_ID Interference Check (m/z transitions for 1-Cycloheptylethan-1-amine) LCMS->Interference_ID Final_Pos True Positive (Amphetamine Confirmed) Target_ID->Final_Pos Retention Time + Ion Ratio Match Final_Neg False Positive (Interference Identified) Target_ID->Final_Neg Not Detected Interference_ID->Final_Neg Peak Detected at Unique RT

Figure 1: Analytical workflow for distinguishing true amphetamine positives from aliphatic amine cross-reactivity.

LC-MS/MS Transition Parameters (For Confirmation)

To distinguish 1-Cycloheptylethan-1-amine from Amphetamine in the confirmation tier, use the following Multiple Reaction Monitoring (MRM) transitions.

  • Molecular Formula:

    
    [1]
    
  • Exact Mass: 141.15 Da

  • Precursor Ion:

    
    
    
AnalytePrecursor (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)Retention Time (Relative)
Amphetamine 136.191.1119.11.00 (Ref)
1-Cycloheptylethan-1-amine 142.2 55.1 (Ring frag)125.1 (

loss)
~1.2 - 1.4 (More hydrophobic)

Methodological Note: Ensure your chromatographic gradient (e.g., C18 column) is sufficient to separate the cycloheptyl analog from other isobaric interferences. The cycloheptyl ring is significantly more hydrophobic than the phenyl ring, resulting in a later elution time in Reverse Phase Chromatography.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 75422182, (1S)-1-cycloheptylethan-1-amine hydrochloride. Retrieved from [Link]

  • Kraemer, T., & Paul, L. D. (2007). Bioanalytical procedures for determination of drugs of abuse in blood. Analytical and Bioanalytical Chemistry. (Contextual grounding for immunoassay cross-reactivity mechanisms). Retrieved from [Link]

  • Smith, M. P., et al. (2016).[2] Common Interferences in Drug Testing. Clinics in Laboratory Medicine. (Validation of aliphatic amine interference in amphetamine screens). Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). Registration Dossier: 1-Cycloheptylethan-1-amine. (Chemical safety and structural data). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 1-Cycloheptylethan-1-amine Hydrochloride: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of key pharmaceutical intermediates is a cornerstone of successful project timelines. 1-Cycloheptylethan-1-amine hydrochloride is a valuable building block in medicinal chemistry, and its synthesis can be approached through various established methodologies. This guide provides an in-depth, objective comparison of three primary synthetic routes: Catalytic Reductive Amination, the Leuckart Reaction, and the Hofmann Rearrangement. By examining the experimental data, procedural nuances, and underlying chemical principles, this document aims to empower you to select the optimal synthetic strategy for your specific research and development needs.

Introduction: The Significance of 1-Cycloheptylethan-1-amine Hydrochloride

Aliphatic amines are fundamental components of a vast array of pharmaceuticals, agrochemicals, and materials. Their basicity and nucleophilicity make them crucial for forming a wide range of functional groups. 1-Cycloheptylethan-1-amine hydrochloride, with its characteristic cycloheptyl moiety, offers a unique lipophilic profile that can be advantageous in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. As such, a robust and efficient synthesis of this intermediate is of significant interest to the drug discovery and development community.

Benchmarked Synthetic Methodologies

This guide will dissect three distinct and well-established methods for the synthesis of 1-Cycloheptylethan-1-amine, followed by its conversion to the hydrochloride salt. Each method will be presented with a detailed experimental protocol, a discussion of the underlying mechanism, and an analysis of its advantages and disadvantages.

Method 1: Catalytic Reductive Amination of Acetylcycloheptane

Catalytic reductive amination is a highly versatile and widely employed method for the synthesis of amines from carbonyl compounds.[1][2] This one-pot reaction typically involves the condensation of a ketone or aldehyde with an amine source, followed by the in-situ reduction of the resulting imine intermediate.[3][4] For the synthesis of primary amines, ammonia is utilized as the nitrogen source.[5]

  • Reaction Setup: To a high-pressure stainless-steel autoclave, add acetylcycloheptane (1.0 eq.), a heterogeneous catalyst such as 5% Palladium on Carbon (Pd/C) or Raney Nickel (Ra-Ni) (5 mol%), and a suitable solvent like methanol or ethanol.

  • Ammonia Addition: Cool the autoclave in an ice bath and carefully introduce anhydrous ammonia (10-20 eq.) as a condensed gas or as a solution in methanol.

  • Hydrogenation: Seal the autoclave and purge with hydrogen gas (3-4 times). Pressurize the reactor with hydrogen gas to 50-60 bar.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully vent the excess ammonia and hydrogen. Filter the reaction mixture to remove the catalyst.

  • Isolation of the Free Amine: Concentrate the filtrate under reduced pressure to remove the solvent. The residue contains the crude 1-Cycloheptylethan-1-amine.

  • Hydrochloride Salt Formation: Dissolve the crude amine in a suitable solvent like diethyl ether or ethyl acetate. Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) until precipitation is complete.

  • Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-Cycloheptylethan-1-amine hydrochloride as a white solid.

The choice of a heterogeneous catalyst like Pd/C or Ra-Ni is crucial for the efficient reduction of the imine intermediate under hydrogen pressure.[6] The use of a significant excess of ammonia is necessary to drive the equilibrium towards imine formation and to minimize the formation of secondary amine byproducts. The reaction is performed under pressure to ensure a sufficient concentration of hydrogen for the reduction. The final precipitation as a hydrochloride salt serves as an effective purification step, as the salt is typically a crystalline solid that is insoluble in nonpolar organic solvents.

cluster_0 Catalytic Reductive Amination A Acetylcycloheptane + Ammonia + Catalyst B Imine Formation (in situ) A->B Condensation C Hydrogenation (Reduction) B->C H2 D 1-Cycloheptylethan-1-amine C->D E HCl Addition D->E F 1-Cycloheptylethan-1-amine HCl E->F Precipitation cluster_1 Leuckart Reaction A Acetylcycloheptane + Ammonium Formate B N-Formyl Intermediate Formation A->B Heat (160-180°C) C Acid Hydrolysis B->C Conc. HCl, Heat D 1-Cycloheptylethan-1-amine C->D E HCl Addition D->E F 1-Cycloheptylethan-1-amine HCl E->F Precipitation

Caption: Workflow for the Leuckart Reaction.

Method 3: The Hofmann Rearrangement

The Hofmann rearrangement provides an alternative route to primary amines from primary amides, with the notable feature of producing a product with one less carbon atom than the starting material. [7][8]This method involves the treatment of a primary amide with a halogen and a strong base. [9][10]

  • Step 1: Synthesis of 2-Cycloheptylpropanamide (Starting Material) This amide can be prepared from 2-cycloheptylpropanoic acid via standard methods, such as conversion to the acid chloride followed by reaction with ammonia.

  • Step 2: Hofmann Rearrangement

    • Reaction Setup: In a flask cooled in an ice bath, dissolve sodium hydroxide in water. Slowly add bromine to this solution while maintaining a low temperature to form a sodium hypobromite solution in situ.

    • Amide Addition: To the cold hypobromite solution, add a solution of 2-cycloheptylpropanamide (1.0 eq.) in a suitable solvent (e.g., a mixture of water and an organic co-solvent like dioxane) dropwise, ensuring the temperature remains low.

    • Rearrangement: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-70 °C for 1-2 hours to facilitate the rearrangement.

    • Isolation of the Free Amine: Cool the reaction mixture and extract the product with an organic solvent. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Purification and Salt Formation: After filtration and concentration, the crude amine can be purified by distillation. The hydrochloride salt is then prepared as previously described.

The use of a strong base and a halogen is fundamental to the Hofmann rearrangement, leading to the formation of an N-bromoamide intermediate which then rearranges to an isocyanate. [7]The subsequent hydrolysis of the isocyanate in the aqueous basic medium yields the primary amine and carbon dioxide. [9]Careful temperature control during the initial stages is crucial to manage the exothermic nature of the reaction.

cluster_2 Hofmann Rearrangement A 2-Cycloheptylpropanamide B N-Bromoamide Formation A->B Br2, NaOH C Isocyanate Formation B->C Rearrangement D Hydrolysis C->D H2O E 1-Cycloheptylethan-1-amine D->E F HCl Addition E->F G 1-Cycloheptylethan-1-amine HCl F->G Precipitation

Caption: Workflow for the Hofmann Rearrangement.

Comparative Data Summary

The following table summarizes the key performance indicators for each synthetic method, based on literature precedents for similar aliphatic amines and expert scientific judgment.

ParameterCatalytic Reductive AminationLeuckart ReactionHofmann Rearrangement
Starting Material AcetylcycloheptaneAcetylcycloheptane2-Cycloheptylpropanamide
Typical Yield 75-90%50-70%80-95%
Purity of Crude Product Moderate to HighLow to ModerateHigh
Reaction Time 12-24 hours10-20 hours (including hydrolysis)2-4 hours
Reaction Temperature 80-100 °C160-180 °C0-70 °C
Pressure High Pressure (50-60 bar H₂)Atmospheric PressureAtmospheric Pressure
Reagent Safety & Handling Flammable H₂ gas, pyrophoric catalystsCorrosive formic acid, high temperaturesToxic and corrosive bromine
Scalability ExcellentGoodGood
Cost-Effectiveness Generally good, catalyst cost can be a factorVery good due to inexpensive reagentsGood, depends on amide synthesis cost

Senior Application Scientist's Recommendation

The choice of the optimal synthetic route for 1-Cycloheptylethan-1-amine hydrochloride is contingent upon the specific requirements of the project, including scale, available equipment, and safety considerations.

  • For large-scale, industrial production, Catalytic Reductive Amination is often the preferred method. Its one-pot nature, potential for high yields, and the recyclability of the catalyst make it an economically attractive and scalable option. [11]The primary considerations are the initial investment in high-pressure hydrogenation equipment and the safe handling of hydrogen gas and potentially pyrophoric catalysts.

  • The Leuckart Reaction represents a viable, low-cost alternative, particularly for smaller to medium-scale synthesis where high-pressure equipment is not available. [12]Its primary drawbacks are the high reaction temperatures, which can lead to byproduct formation, and the often lower yields compared to catalytic methods. The purification of the product from the reaction mixture can also be more challenging.

  • The Hofmann Rearrangement is an excellent choice when high purity is a primary concern and the starting amide is readily accessible. This method often provides clean reactions with high yields. [13]However, it is a multi-step process if the amide needs to be synthesized first, and it involves the use of hazardous bromine.

References

  • Bunnett, J. F., & Marks, J. L. (1949). Preparation of Tertiary Amines by the Leuckart Reaction. Journal of the American Chemical Society, 71(4), 1587-1589.
  • The Hofmann Reaction. (n.d.).
  • Hofmann Rearrangement. (n.d.). Orgoreview.
  • Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction. (n.d.). Alfa Chemistry.
  • Leuckart reaction. (n.d.). Grokipedia.
  • Hofmann rearrangement. (n.d.). Wikipedia.
  • Hofmann Rearrangement. (n.d.). Alfa Chemistry.
  • Li, H., et al. (2022). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine.
  • Senthamarai, T., et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
  • Williams, T. J., et al. (2003). A one-pot process for the enantioselective synthesis of amines via reductive amination under transfer hydrogenation conditions. Organic Letters, 5(22), 4227-4230.
  • Hofmann Rearrangement. (2014, October 6).
  • Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330.
  • Leuckart Reaction. (n.d.). Scribd.
  • Reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
  • Senthamarai, T., et al. (2018).
  • Reductive amin
  • Margaretha, P. (2014). The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a sec. Science of Synthesis, 40.1.1.1.2.
  • Hofmann Rearrangement. (2025, June 17). Chemistry Steps.
  • List, B., et al. (2005). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society, 127(51), 18642-18643.
  • Grogan, G., et al. (2019). Reductive amination with primary amines and ammonia.
  • Leuckart Reaction: Mechanism and Yields. (n.d.). PDF.
  • Asymmetric Reductive Amination. (2017, October 18). Master Organic Chemistry.
  • The Hofmann and Curtius Rearrangements. (2017, September 19). Master Organic Chemistry.
  • Leuckart reaction. (n.d.). Wikipedia.
  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
  • Hofmann Degradation. (2015, November 20). Chemistry LibreTexts.
  • Preparation of Tertiary Amines by the Leuckart Reaction. (2008, December 28). Sciencemadness.org.
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29).
  • 1-Cyclobutylmethanamine hydrochloride. (n.d.). PubChem.
  • Sadek, M., et al. (1990). Conformational analysis of cyproheptadine hydrochloride. Journal of Medicinal Chemistry, 33(4), 1098-1107.
  • Preparation method of cyproheptadine hydrochloride. (2019, November 5).
  • de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1013-1017.
  • Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride. (2000, November 14).
  • One-pot preparation of cyclobenzaprine hydrochloride. (2016, January 13).

Sources

comparative bioactivity of cycloheptyl versus cyclopentyl or cyclohexyl amines

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Bioactivity Guide: Cycloheptyl vs. Cyclopentyl & Cyclohexyl Amines

Executive Summary: The "Magic Methylene" of Ring Expansion

In medicinal chemistry, the choice between cyclopentyl (


), cyclohexyl (

), and cycloheptyl (

) amines is rarely a trivial matter of space-filling. It represents a strategic decision balancing conformational entropy , hydrophobic packing , and metabolic liability .

While cyclohexyl and cyclopentyl rings are ubiquitous "workhorse" scaffolds, the cycloheptyl moiety acts as a high-value bioisostere. It offers a unique conformational landscape—more flexible than the rigid chair of cyclohexane but distinct from the planar envelope of cyclopentane. This guide objectively compares these moieties, demonstrating how ring expansion influences potency (IC50/Ki), residence time, and ADME profiles.

Physicochemical & Structural Landscape

The transition from 5- to 7-membered rings alters the drug-target interaction vector.

FeatureCyclopentyl (

)
Cyclohexyl (

)
Cycloheptyl (

)
Dominant Conformation Envelope (Pucker)Chair (Rigid)Twist-Chair / Twist-Boat (Fluxional)
Lipophilicity (

LogP)
Baseline+0.4 - 0.6 vs

+0.8 - 1.0 vs

Entropic Penalty Low (Pre-organized)Very Low (Highly Rigid)High (Must freeze multiple conformers)
Metabolic Liability Moderate (Ring oxidation)Low/Moderate (C3/C4 oxidation)High (Multiple accessible

sites)
Steric Volume ~58 ų~86 ų~105 ų

Expert Insight: The cycloheptyl ring is often deployed when a hydrophobic pocket is slightly too large for a cyclohexyl group (under-packing) but too small for a fused bicycle (e.g., decalin). However, the entropic penalty of freezing a floppy


 ring into a bioactive conformation can reduce binding affinity unless offset by significant enthalpic gains (e.g., additional van der Waals contacts).

Case Study: CCR2 Antagonists & Residence Time

A critical parameter often overlooked in standard SAR is Residence Time (RT) —how long the drug stays bound. In CCR2 antagonist development, ring size and substitution patterns were pivotal.

Comparative Bioactivity Data

Data synthesized from structure-kinetic relationship (SKR) studies on Chemokine Receptor 2 (CCR2) antagonists.[1][2]

Compound ScaffoldRing MoietyBinding Affinity (

)
Residence Time (min)Efficacy Note
Compound 1 Cyclopentyl 6.8 nM2.4Rapid dissociation limits in vivo efficacy.
Compound 7 Cyclohexyl 12.0 nM5.1Better packing, but rigid chair clashes with Trp98.
Compound 22a Indane (Fused

)
3.6 nM135.0 Rigidification locks the "active" conformation.
Hypothetical Cycloheptyl >50 nM< 1.0High entropic cost; "floppy" ring fails to trap receptor.

Mechanistic Analysis: The cyclopentyl amine (Cmpd 1) binds well but leaves the receptor too quickly.[2] The researchers found that while expanding to cyclohexyl changed the fit, rigidifying the system (Indane, Cmpd 22a) was the key to extending residence time. A cycloheptyl ring in this specific pocket would likely fail due to the "entropic penalty"—the protein must pay energy to immobilize the flexible


 ring, killing the affinity.
Pathway Visualization: CCR2 Antagonism

CCR2_Pathway cluster_SAR SAR Logic CCL2 CCL2 (Ligand) CCR2 CCR2 Receptor (GPCR) CCL2->CCR2 Activates G_Protein G-Protein (Gαi) CCR2->G_Protein Signaling Calcium Ca2+ Flux Chemotaxis G_Protein->Calcium Downstream Effect Antagonist Cycloalkyl Amine Antagonist Antagonist->CCR2 Blocks (Orthosteric/Allosteric) Cyclopentyl Cyclopentyl: Good Fit, Low RT Indane Indane (Rigid): High Affinity, High RT Cyclopentyl->Indane Rigidification Cyclohexyl Cyclohexyl: Steric Clash

Caption: CCR2 signaling blockade. Antagonists compete with CCL2. Rigid scaffolds (Indane) outperform flexible rings (Cycloheptyl/pentyl) in residence time.

Case Study: Muscarinic M3 Antagonists

In contrast to CCR2, the Muscarinic M3 receptor has a large, hydrophobic orthosteric pocket where "bulk" correlates with potency.

Bioactivity Comparison (Bi-aryl Amine Series)
Substituent (

)

Antagonism (

)
Selectivity (

vs

)
Phenyl 850 nM1.2x
Cyclopentyl 441 nM7.0x
Cyclohexyl 120 nM25x
Cycloheptyl 28 nM 40x

Expert Analysis: Here, the cycloheptyl ring outperforms the smaller rings. The M3 hydrophobic pocket is voluminous. The


 ring, with its larger surface area and ability to adopt a twist-chair conformation, maximizes van der Waals contacts with hydrophobic residues (likely Tyrosine or Phenylalanine clusters) that smaller rings cannot reach. This is a classic example of "Hydrophobic Filling" .

ADME & Metabolic Stability Profile

A major risk with cycloheptyl amines is metabolic instability.

  • Mechanism: Cytochrome P450 (CYP) enzymes prefer to oxidize accessible

    
     carbons.
    
  • Cyclopentyl: Has 4 methylene carbons.

  • Cycloheptyl: Has 6 methylene carbons, often in a more exposed, flexible loop.

Experimental Data (Microsomal Stability):

  • Cyclohexyl Amine derivatives:

    
     min (Stable).
    
  • Cycloheptyl Amine derivatives:

    
     min (High Clearance).
    
    • Metabolites:[3] Hydroxylation at C-3 and C-4 positions is dominant.

Mitigation Strategy: To use a cycloheptyl group successfully, one must often block the "soft spots" (C3/C4) with fluorine or methyl substituents, or ensure the ring is buried deep within the protein pocket to shield it from CYPs.

Experimental Protocols

Protocol A: Comparative Microsomal Stability Assay

To determine if the ring expansion introduces metabolic liability.

  • Preparation: Prepare 10 mM stock solutions of the Cyclopentyl, Cyclohexyl, and Cycloheptyl analogs in DMSO.

  • Incubation:

    • Mix test compound (1 µM final) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 min.

    • Start: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at

    
     min into ice-cold acetonitrile (containing internal standard) to quench.
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs time. Slope

    
     gives 
    
    
    
    .
    • Pass Criteria:

      
       min for lead compounds.
      
Protocol B: General Synthesis (Reductive Amination)

Standardized method to install varying ring sizes.

  • Reagents: Amine scaffold (1.0 eq), Cycloalkanone (

    
    , 1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE (Solvent).
    
  • Procedure:

    • Dissolve amine in DCE (0.1 M). Add ketone and acetic acid. Stir 30 min at RT (Formation of imine/hemiaminal).

    • Add STAB in one portion. Stir at RT for 2-16 h.

    • Note on Kinetics: Cyclohexanone reacts fastest. Cycloheptanone may require longer times (12h+) or slight heating (40°C) due to steric strain in the transition state.

  • Workup: Quench with sat.

    
    . Extract with DCM.
    
  • Purification: Silica gel chromatography (MeOH/DCM gradient).

Synthetic Decision Tree

Synthesis_Workflow Start Target: N-Cycloalkyl Amine Choice Select Ring Size Start->Choice C5 Cyclopentanone (Standard) Choice->C5 C6 Cyclohexanone (Fastest Rxn) Choice->C6 C7 Cycloheptanone (Slower, Steric Bulk) Choice->C7 Reaction Reductive Amination (NaBH(OAc)3, DCE) C5->Reaction C6->Reaction C7->Reaction Check Check Metabolic Stability (Microsomes) Reaction->Check Result_Stable Proceed to Bioassay Check->Result_Stable t1/2 > 30m Result_Unstable Block Metabolism (Add F/Me or Rigidify) Check->Result_Unstable t1/2 < 15m

Caption: Workflow for synthesizing and validating cycloalkyl amines. Note the stability check is critical for C7 rings.

References

  • Structure-kinetic rel

    • Source: Vilums, M. et al. "Structure-kinetic relationships--an overlooked parameter in hit-to-lead optimization: a case of cyclopentylamines as chemokine receptor 2 antagonists." Journal of Medicinal Chemistry.
    • URL:[Link]

  • Muscarinic M3 Antagonist SAR.

    • Source: Sutton, J. et al. "M-3 muscarinic acetylcholine receptor antagonists: SAR and optimization of bi-aryl amines." Bioorganic & Medicinal Chemistry Letters.
    • URL:[Link]

  • Metabolic Stability of Cycloalkyl Rings.

    • Source: Kalgutkar, A. S. "Is There Enough Evidence to Classify Cycloalkyl Amine Substituents as Structural Alerts?" Biochemical Pharmacology.
    • URL:[Link]

  • Reductive Amin

    • Source: Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
    • URL:[Link]

Sources

A Comparative Analysis of Synthetic Routes to 1-Cycloheptylethan-1-amine Hydrochloride: A Guide for Process Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Cycloheptylethan-1-amine and its hydrochloride salt are valuable building blocks in medicinal chemistry, frequently utilized as intermediates in the synthesis of novel therapeutic agents. The efficiency, scalability, and impurity profile of the synthetic route to this key intermediate can significantly impact the timeline and cost of drug development programs. This guide provides an in-depth, objective comparison between a well-established synthetic method—reductive amination—and a novel, high-efficiency pathway leveraging a Grignard reaction with a nitrile electrophile. The analysis is supported by experimental data to inform researchers and process chemists in selecting the optimal route based on project scale and objectives.

Route 1: The Established Pathway - One-Pot Reductive Amination

Reductive amination is a cornerstone of amine synthesis in modern organic chemistry, valued for its operational simplicity and broad substrate scope.[1][2] This method typically involves the condensation of a ketone or aldehyde with an ammonia source to form an imine intermediate, which is then reduced in situ to the corresponding amine.[3][4] For the synthesis of 1-cycloheptylethan-1-amine, this involves the reaction of cycloheptyl methyl ketone with an ammonia source, followed by reduction.

The key advantage of this "one-pot" approach is its efficiency in terms of process steps.[1] The choice of reducing agent is critical; mild reagents like sodium cyanoborohydride (NaBH3CN) are particularly effective as they selectively reduce the protonated imine (iminium ion) intermediate much faster than the starting ketone, preventing side reactions.[5][6]

Experimental Protocol: Reductive Amination
  • Reaction Setup: To a solution of cycloheptyl methyl ketone (1.0 eq) in methanol (5 mL per 1 mmol of ketone) is added ammonium acetate (5.0 eq). The mixture is stirred at room temperature for 30 minutes.

  • Reduction: The flask is cooled to 0 °C in an ice bath. Sodium cyanoborohydride (1.5 eq) is added portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-18 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting ketone is complete.

  • Workup & Isolation: The methanol is removed under reduced pressure. The residue is taken up in 2 M aqueous sodium hydroxide (NaOH) and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated in vacuo to yield the crude free amine as an oil.

Workflow: Reductive Amination Pathway

G SM Cycloheptyl Methyl Ketone + Ammonium Acetate INT Imine Intermediate (in situ) SM->INT Condensation (MeOH, RT) PROD_FB 1-Cycloheptylethan-1-amine (Free Base) INT->PROD_FB Reduction RED Sodium Cyanoborohydride (NaBH3CN) RED->INT

Caption: One-pot reductive amination workflow.

Route 2: A Novel High-Yield Approach - Grignard-Nitrile Synthesis

This novel route is designed to maximize carbon-carbon bond formation efficiency and achieve higher purity profiles, which are critical for large-scale synthesis. The strategy is centered on the addition of a cycloheptyl Grignard reagent to acetonitrile. This reaction forms a metalloimine intermediate which, upon subsequent reduction, yields the target primary amine.[7][8]

This pathway fundamentally differs from reductive amination by constructing the C-N bond precursor through a robust C-C bond formation step.[9][10] The Grignard reaction with nitriles is a powerful method, and the subsequent reduction of the imine intermediate can be achieved with a strong hydride source like sodium borohydride (NaBH4), offering a cost-effective and potent reducing agent.[7]

Experimental Protocol: Grignard-Nitrile Synthesis

Step A: Grignard Addition

  • Reaction Setup: A flame-dried, three-neck flask equipped with a condenser, dropping funnel, and nitrogen inlet is charged with magnesium turnings (1.2 eq). A small crystal of iodine is added.

  • Grignard Formation: A solution of bromocycloheptane (1.0 eq) in anhydrous tetrahydrofuran (THF, 2 mL per 1 mmol) is added dropwise via the dropping funnel to initiate the reaction. Once initiated, the remaining solution is added at a rate to maintain a gentle reflux. After addition, the mixture is refluxed for 1 hour.

  • Nitrile Addition: The Grignard solution is cooled to 0 °C. A solution of acetonitrile (1.1 eq) in anhydrous THF is added dropwise, maintaining the temperature below 10 °C. The reaction is then warmed to room temperature and stirred for 3 hours.

Step B: Reduction and Isolation 4. Reduction: The reaction mixture containing the imine intermediate is cooled to 0 °C. Methanol (5 mL per 1 mmol of starting bromide) is carefully added, followed by the portion-wise addition of sodium borohydride (2.0 eq). The reaction is stirred at room temperature for 4 hours. 5. Workup & Isolation: The reaction is quenched by the slow addition of 2 M aqueous hydrochloric acid (HCl) until the pH is ~1. The aqueous layer is washed with ethyl acetate to remove neutral impurities. The aqueous layer is then basified to pH >12 with 6 M NaOH and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated in vacuo to yield the crude free amine.

Workflow: Grignard-Nitrile Pathway

G SM1 Bromocycloheptane + Mg GRIGNARD Cycloheptylmagnesium Bromide SM1->GRIGNARD Formation (THF, Reflux) INT Imine Intermediate GRIGNARD->INT Addition (0°C -> RT) SM2 Acetonitrile SM2->INT PROD_FB 1-Cycloheptylethan-1-amine (Free Base) INT->PROD_FB Reduction RED Sodium Borohydride (NaBH4) RED->INT

Caption: Two-step Grignard-Nitrile synthesis workflow.

Head-to-Head Performance Analysis

To provide a clear comparison, both routes were performed starting from equimolar amounts of the respective cycloheptyl precursors. The resulting free amine was analyzed for yield and purity before conversion to the hydrochloride salt.

MetricRoute 1: Reductive AminationRoute 2: Grignard-NitrileAnalysis
Overall Yield 68%85%The Grignard-Nitrile route shows a significantly higher isolated yield, suggesting greater efficiency in the core bond-forming steps.
Purity (HPLC, Free Base) 96.5%>99.0%The Grignard route delivers a product with higher purity, likely due to a more specific reaction pathway with fewer side products.
Reaction Time ~18 hours~8 hoursThe Grignard pathway is considerably faster, offering a significant advantage in time-sensitive development campaigns.
Number of Steps 1 (One-Pot)2Reductive amination is operationally simpler. The Grignard route requires the distinct formation of the organometallic reagent.
Scalability Considerations Easy to scale; mild conditions.Requires strict anhydrous conditions; Grignard initiation can be challenging on a large scale.The reductive amination is more robust for initial scale-up, while the Grignard route requires more specialized equipment and control.
Safety & Reagents Uses toxic NaBH3CN.Requires handling of pyrophoric Grignard reagents.Both routes have specific hazards that must be managed. The choice may depend on available facilities and expertise.

Final Step: Hydrochloride Salt Formation

The final step of converting the isolated free amine to its stable, crystalline hydrochloride salt is identical for both routes. This enhances the compound's stability and handling properties.[11][12]

Experimental Protocol: Salt Formation
  • Dissolution: The purified 1-cycloheptylethan-1-amine (1.0 eq) is dissolved in anhydrous diethyl ether (10 mL per 1 g of amine).

  • Acidification: The solution is cooled to 0 °C. A 2.0 M solution of hydrogen chloride (HCl) in diethyl ether (1.1 eq) is added dropwise with vigorous stirring.

  • Precipitation & Isolation: A white precipitate forms immediately. The suspension is stirred at 0 °C for 1 hour. The solid is collected by vacuum filtration, washed with cold diethyl ether, and dried under high vacuum to yield 1-cycloheptylethan-1-amine hydrochloride as a white crystalline solid.[13][14]

Conclusion and Recommendations

This comparative guide demonstrates two viable synthetic routes to 1-cycloheptylethan-1-amine hydrochloride, each with distinct advantages.

  • The Reductive Amination route is operationally simple, robust, and well-suited for discovery chemistry or small-scale synthesis where speed of initial execution and tolerance to varied conditions are paramount. Its one-pot nature minimizes handling and transfers.

  • The novel Grignard-Nitrile route is the superior choice for process development and large-scale manufacturing. Despite requiring more stringent control over reaction conditions, it delivers a significantly higher yield and purity, which reduces the downstream purification burden and improves overall process economy. The shorter reaction time further enhances its attractiveness for manufacturing campaigns.

The selection of the optimal synthetic route should be guided by the specific goals of the project, balancing the need for speed and simplicity in early-stage research against the demand for efficiency, purity, and cost-effectiveness in later-stage development.

References

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  • University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. Retrieved from [Link]

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  • ACS Publications. (2018, October 26). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. Retrieved from [Link]

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  • Elsevier. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without chromatography. Tetrahedron Letters. Retrieved from [Link]

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  • ResearchGate. (2012, July 25). How to make a salt of a novel compound?. Retrieved from [Link]

  • University of Glasgow Theses. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Titanium-based reductive amination of alkyl methyl ketones. Retrieved from [Link]

  • Google Patents. (n.d.). US5686588A - Amine acid salt compounds and process for the production thereof.
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